Artocarpus heterophyllus Lam., commonly known as jackfruit, represents a significant source of bioactive phenolic compounds with demonstrated pharmacological potential. Among these compounds, This compound (3,4',5,7-tetrahydroxy-2,3-dihydroflavonol) has emerged as a compound of considerable interest for drug discovery and development. This compound belongs to the flavonoid class of phytochemicals and has been identified in multiple tissues of Artocarpus heterophyllus through advanced chromatographic and spectroscopic methods. This compound exhibits a range of biological activities including tyrosinase inhibition, antioxidant effects, and potential antimelanogenic properties, making it a promising candidate for cosmetic, therapeutic, and research applications [1] [2]. The presence of this compound in jackfruit underscores the value of this plant as a source of bioactive compounds beyond its nutritional significance.
The structural features of this compound include a dihydroflavonol skeleton with hydroxyl groups at positions 3, 4', 5, and 7, which contribute to its biological activity and chemical properties. This molecular framework allows for interactions with various enzyme systems and signaling pathways, particularly those involved in oxidative stress and pigment production. Research indicates that this compound is part of a broader family of prenylated flavonoids and phenolic compounds in Artocarpus heterophyllus that demonstrate structure-dependent biological activities [1]. Understanding the distribution, extraction, purification, and activity of this specific compound provides valuable insights for researchers aiming to develop natural product-based therapeutics.
This compound has been systematically identified in specific anatomical parts of Artocarpus heterophyllus through targeted phytochemical studies. The twigs and woods of the plant have been confirmed to contain significant quantities of this compound based on HPLC analysis and activity-guided fractionation studies [2]. Research indicates that the chemical profiles of twigs and woods show distinct patterns, with this compound serving as one of the key marker compounds contributing to observed biological activities, particularly tyrosinase inhibition [2]. The heartwoods of Artocarpus heterophyllus have also been documented as a source of this compound, along with other flavonoids such as norartocarpetin [1].
The distribution of this compound across different plant tissues follows a specific pattern, with higher concentrations typically found in woody tissues compared to other parts of the plant. This distribution pattern likely relates to the compound's ecological role in plant defense mechanisms. The presence of this compound in these specific tissues has practical implications for collection and extraction strategies, suggesting that pruning waste and timber byproducts could serve as sustainable sources for obtaining this valuable compound [3] [4].
Table 1: Quantitative Distribution of this compound in Artocarpus heterophyllus Tissues
| Plant Tissue | Extraction Method | Concentration Range | Identification Technique |
|---|---|---|---|
| Twigs | Ethanol extraction, chromatographic separation | Not quantitatively determined | HPLC with marker compounds [2] |
| Wood | Ethanol extraction, activity-guided fractionation | Isolated pure compound | Spectroscopic analysis (NMR, MS) [1] |
| Heartwood | Solvent extraction, separation | Isolated compound | Structural elucidation [1] |
While specific quantitative data for this compound concentration in natural tissues is limited in the available literature, its presence has been consistently confirmed through multiple isolation and identification studies. The relative abundance of this compound can be inferred from its successful isolation in quantities sufficient for structural characterization and bioactivity testing [1] [2]. Further quantitative studies using modern analytical techniques would provide valuable data for comparing this compound content across different plant accessions, seasonal variations, and geographical sources.
The extraction of this compound from Artocarpus heterophyllus typically follows established protocols for flavonoid isolation from plant material. The initial extraction generally involves the use of ethanol or methanol as solvents, which effectively extract phenolic compounds including this compound from dried, powdered plant material. In one documented approach, twigs of Artocarpus heterophyllus were extracted with ethanol using maceration or Soxhlet extraction methods [2]. The crude extract was then concentrated under reduced pressure and subsequently partitioned between water and organic solvents such as ethyl acetate or n-butanol to enrich the flavonoid content. This solvent-solvent fractionation step effectively separates this compound from non-polar compounds like chlorophyll and highly polar compounds like sugars, providing a flavonoid-rich fraction for further purification [2].
For wood tissues, a similar approach has been employed with an emphasis on activity-guided fractionation using tyrosinase inhibition or melanin biosynthesis inhibition assays to track the presence of this compound through the separation process [5]. The extraction process typically involves size reduction of the plant material (drying and powdering) to increase the surface area for efficient extraction, followed by exhaustive extraction with ethanol or methanol, either at room temperature or with heating under reflux conditions. The choice of solvent significantly impacts the yield and profile of extracted compounds, with hydroalcoholic mixtures sometimes employed to balance extraction efficiency and selectivity [1].
Recent advances in extraction technologies offer potential improvements for the isolation of this compound and related flavonoids from jackfruit tissues. While specific applications to this compound extraction are not extensively documented in the available literature, green extraction technologies have been successfully applied to other bioactive compounds from jackfruit leaves, suggesting their potential applicability for this compound isolation [4]. These methods include:
Table 2: Comparison of Advanced Extraction Technologies for Bioactives from Artocarpus heterophyllus
| Extraction Method | Conditions | Efficiency | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Solvent Extraction | Ethanol, heating or maceration | Varies with solvent and time | Simple, scalable | Longer time, higher solvent use |
| Ultrasound-Assisted Extraction | 24 KHz, specific power和时间 | 96.3 mg/g (for proteins) | Reduced time, improved yield | Equipment cost, optimization needed |
| Microwave-Assisted Extraction | Controlled power和时间 | 95.6 mg/g (for proteins) | Rapid, efficient | Possible thermal degradation |
| High Hydrostatic Pressure | Up to 1000 atm pressure | 147.3 mg/g (for proteins) | Minimal thermal effects | High equipment cost |
These advanced extraction methods could potentially be adapted for this compound isolation, possibly improving yield, reducing solvent consumption, and shortening processing time. However, method optimization would be necessary to account for the specific chemical properties and stability of this compound.
Following initial extraction, the isolation of this compound typically involves a sequence of chromatographic techniques to separate it from other compounds in the crude extract. The general workflow involves:
The isolation process is often guided by thin-layer chromatography (TLC) screening with appropriate detection methods (UV fluorescence, natural product reagents) or by bioactivity screening if targeting specific pharmacological effects. For this compound, the tyrosinase inhibition assay has been successfully used to track the compound during isolation procedures [5]. The purity of isolated this compound is typically confirmed by HPLC, melting point determination, and spectroscopic methods including NMR and MS.
This compound demonstrates significant anti-tyrosinase activity, which underpins its potential as a skin-lightening agent and treatment for hyperpigmentation disorders. Research has shown that this compound effectively inhibits mushroom tyrosinase, with studies incorporating it as one of several marker compounds for evaluating tyrosinase inhibitory activity in Artocarpus heterophyllus extracts [2]. The IC₅₀ value for this compound, while not explicitly stated in the available literature, is considered significant enough to contribute to the overall tyrosinase inhibitory effects observed in jackfruit extracts. This inhibitory activity targets the key enzyme responsible for melanin production in human skin, making this compound a promising candidate for cosmetic and therapeutic applications aimed at reducing hyperpigmentation [5].
The mechanism of tyrosinase inhibition by this compound appears to involve direct interaction with the enzyme's active site, potentially through chelation of copper ions or binding to key amino acid residues. The dihydroflavonol structure of this compound, with specific hydroxylation patterns, is likely responsible for this inhibitory activity. Structure-activity relationship studies of related flavonoids suggest that the 3,4',5,7-tetrahydroxy pattern contributes significantly to tyrosinase inhibition potential. Interestingly, some isoprenoid-substituted flavonoids from Artocarpus heterophyllus inhibit melanin biosynthesis in B16 melanoma cells without direct tyrosinase inhibition, suggesting alternative mechanisms that might also be relevant to this compound [6].
The following diagram illustrates the mechanism of this compound in melanin biosynthesis regulation:
Mechanism of this compound in Melanin Biosynthesis Regulation
This compound contributes to the overall antioxidant potential of Artocarpus heterophyllus extracts, although specific data on its individual antioxidant capacity is limited in the available literature. As a flavonoid with multiple hydroxyl groups, this compound is expected to demonstrate significant free radical scavenging activity through hydrogen atom transfer or single electron transfer mechanisms. The compound's structure suggests potential for chelating pro-oxidant metals and inhibiting oxidative enzymes, further enhancing its antioxidant profile [1].
The antioxidant effects of jackfruit extracts containing this compound have been demonstrated in various assay systems. Jackfruit pulp extracts have shown protective effects against DNA damage induced by H₂O₂ + UV and γ-irradiation, suggesting that components including this compound can mitigate oxidative damage to biomolecules [1]. Additionally, extracts from jackfruit peel containing phenolic compounds and flavonoids (potentially including this compound) demonstrated radical scavenging activities between 80-94% inhibition in certain assay systems [1]. These findings support the inclusion of this compound among the antioxidant principles in Artocarpus heterophyllus.
Beyond its well-documented effects on tyrosinase and oxidative pathways, this compound may contribute to other pharmacological activities reported for Artocarpus heterophyllus extracts:
The breadth of these potential activities highlights the pharmacological significance of this compound and justifies further research into its specific mechanisms and therapeutic applications.
The analysis of this compound in Artocarpus heterophyllus extracts has been successfully accomplished using reverse-phase high-performance liquid chromatography (HPLC). A validated HPLC method has been developed specifically to compare chemical profiles and tyrosinase inhibitors in different parts of jackfruit, with this compound included as one of five active tyrosinase inhibitors used as marker compounds [2]. This method typically employs C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases containing small percentages of acid modifiers (e.g., formic acid, acetic acid) to improve peak shape. Detection is commonly performed using photodiode array (PDA) detectors set at appropriate wavelengths for flavonoid detection (typically 254-280 nm) [2].
More advanced chromatographic techniques such as UPLC-ESI-Q-TOF-MS/MS have been applied to analyze phenolic compounds in jackfruit pulp, demonstrating the potential for highly sensitive detection and characterization of this compound in complex plant matrices [7]. These methods offer improved resolution, sensitivity, and speed compared to conventional HPLC, enabling more comprehensive phytochemical profiling. The MS detection component also provides valuable structural information through accurate mass measurement and fragmentation patterns, facilitating compound identification even without reference standards.
The structural characterization of this compound relies heavily on spectroscopic methods, including:
These techniques in combination provide unambiguous structural identification of this compound and allow differentiation from related flavonoids in jackfruit extracts.
This compound from Artocarpus heterophyllus presents numerous potential applications in pharmaceutical, cosmetic, and research contexts. The compound's tyrosinase inhibitory activity positions it as a promising natural alternative to synthetic skin-lightening agents such as hydroquinone, which is associated with adverse effects like ochronosis and potential cytotoxicity [5]. Formulations containing this compound could be developed for treating hyperpigmentation disorders including melasma, post-inflammatory hyperpigmentation, and age spots. Furthermore, the antioxidant properties of this compound suggest potential in anti-aging cosmetic products designed to protect skin from oxidative stress induced by UV radiation and environmental pollutants.
From a pharmaceutical perspective, this compound warrants investigation for potential applications beyond dermatology. The structural features of this compound that contribute to its tyrosinase inhibition may also confer activity against related enzymes or pathways relevant to other disease conditions. Future research directions should include:
The ongoing development of green extraction technologies [3] [4] will also facilitate more sustainable and efficient production of this compound for research and commercial applications, enhancing the economic viability of jackfruit processing by utilizing agricultural waste products like pruned twigs and leaves.
The table below summarizes the key quantitative findings from a 2020 study on dihydromorin [1] [2].
| Activity Type | Experimental Model | Key Results | Potency (IC₅₀ / MIC / MBC) |
|---|---|---|---|
| Immunosuppressive | Polymorphonuclear Neutrophils (PMNs) | Inhibition of cell migration towards a chemical attractant. | IC₅₀ = 5.03 µg/mL [1] [2] |
| Whole Blood Cells | Inhibition of reactive oxygen species (ROS) production. | IC₅₀ = 7.88 µg/mL [1] [2] | |
| Polymorphonuclear Neutrophils (PMNs) | Inhibition of reactive oxygen species (ROS) production. | IC₅₀ = 7.59 µg/mL [1] [2] | |
| Monocytes | Inhibition of reactive oxygen species (ROS) production. | IC₅₀ = 7.24 µg/mL [1] [2] | |
| Polymorphonuclear Neutrophils (PMNs) | Inhibition of the enzyme Myeloperoxidase (MPO). More potent than the control drug indomethacin. | IC₅₀ = 5.24 µg/mL (Indomethacin IC₅₀ = 24.6 µg/mL) [1] [2] | |
| Antibacterial | Streptococcus pyogenes | Showed both growth inhibition and killing activity. | MIC = 15.62 µg/mL; MBC = 31.25 µg/mL [1] [2] |
For researchers looking to replicate or adapt these studies, here are the core methodologies used in the key publications.
The following assays were performed using human phagocytes (PMNs and monocytes) isolated from whole blood [1] [2].
A proposed mechanism for this compound's anti-inflammatory activity, particularly its inhibition of Myeloperoxidase (MPO), is illustrated below.
Figure 1: Proposed mechanism for this compound's anti-inflammatory action. This compound directly inhibits the MPO enzyme and suppresses reactive oxygen species (ROS) production in activated phagocytes [1] [2].
The next critical steps in its development would include:
The table below summarizes the known safety information for dihydromorin from a 2024 safety data sheet and recent research publications.
| Aspect | Classification/Findings | Notes and Evidence |
|---|---|---|
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) [1] | Based on manufacturer's safety data sheet (2024) [1]. |
| Aquatic Toxicity | Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [1] | Based on manufacturer's safety data sheet (2024) [1]. |
| In Vitro Cytotoxicity | Cell viability >90% at concentrations up to 100 μg/mL in human phagocytes [2] | Suggests low cytotoxicity in this specific assay system. |
| Other Hazards | Hazardous decomposition products may be released in a fire [1] | - |
The following experimental details are primarily derived from a 2020 study investigating the immunomodulatory and antibacterial effects of this compound [2].
The study evaluated the effect of this compound on key functions of human immune cells (polymorphonuclear neutrophils, PMNs). The experimental workflow and key results are summarized below.
Experimental workflow for immunomodulatory activity.
This compound demonstrates potent immunosuppressive and specific antibacterial activities in vitro with low cytotoxicity to human phagocytes at effective concentrations [2]. However, the safety data sheet indicates oral and aquatic toxicity [1].
Major data gaps exist for a complete preclinical safety profile:
Dihydromorin is a flavonoid compound isolated from the heartwoods of Artocarpus heterophyllus (jackfruit) that has demonstrated significant immunosuppressive potential with additional antibacterial properties. This natural product has emerged as a promising candidate for development as an anti-inflammatory agent due to its potent effects on human phagocytes, which play crucial roles in innate immunity. Phagocytes, including polymorphonuclear neutrophils (PMNs) and monocytes, serve as the body's first line of defense against invading pathogens through mechanisms such as chemotaxis, phagocytosis, and reactive oxygen species (ROS) production. However, overactive phagocytes contribute to chronic inflammation and tissue damage in various pathological conditions, creating a need for therapeutic agents that can modulate their activity without causing complete immunosuppression.
The immunomodulatory properties of plant-derived flavonoids have gained increasing attention in recent years as potential alternatives to conventional immunosuppressive drugs, which often carry significant side effects. This compound represents one such compound that targets specific functions of phagocytes while potentially offering a more favorable safety profile. Research indicates that this compound exhibits dose-dependent inhibition of key phagocytic functions including chemotaxis, respiratory burst, and myeloperoxidase (MPO) activity. Understanding its mechanisms of action through standardized assays is essential for evaluating its therapeutic potential and possible applications in inflammatory disorders.
This document provides detailed protocols for evaluating this compound's immunosuppressive activities, incorporating both in vitro cell-based assays and computational approaches. The assays described herein have been optimized for reproducibility and reliability, enabling researchers in immunology and drug development to effectively characterize the compound's effects on human immune cells. Additionally, we include protocols for assessing this compound's antibacterial properties, which may contribute to its overall anti-inflammatory efficacy by addressing underlying infections that trigger immune responses.
This compound (3,4',5,7-tetrahydroxy-2,3-dihydroflavonol) is a dihydroflavonol derivative characterized by a flavan-3-ol skeleton with multiple hydroxyl groups contributing to its biological activity and physicochemical properties. The compound is typically isolated from the heartwood of Artocarpus heterophyllus using chromatographic techniques, with identification confirmed through nuclear magnetic resonance (NMR) spectroscopy ( [1] [2]). The presence of multiple phenolic hydroxyl groups confers significant antioxidant potential and contributes to its interactions with biological targets, particularly enzymes involved in inflammatory processes.
For immunosuppressive activity assays, prepare this compound stock solutions at a concentration of 10 mg/mL in dimethyl sulfoxide (DMSO). Ensure complete dissolution using vortex mixing and brief sonication if necessary. Aliquot and store at -20°C protected from light. Under these conditions, the compound remains stable for at least 6 months. For working solutions, dilute the stock in appropriate assay buffers immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability.
Human PMNs are isolated from fresh whole blood collected in heparinized tubes from healthy donors. Use a modified dextran sedimentation and Ficoll-gradient centrifugation method as follows ( [2]):
Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using Lymphoprep density gradient centrifugation ( [2]):
Before evaluating immunosuppressive activity, determine the non-cytotoxic concentration range using the trypan blue exclusion method ( [2]):
The modified Boyden chamber method is used to evaluate the inhibitory effect of this compound on phagocyte migration ( [2]):
Table 1: Chemotaxis Assay Components and Conditions
| Component | Specifications | Notes |
|---|---|---|
| Chamber Type | 48-well microchemotaxis Boyden chamber | - |
| Chemoattractant | N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 25 μL in lower chamber |
| Cell Suspension | PMNs (1×10⁶ cells/mL) | 45 μL in upper chamber |
| Test Compound | This compound (0.625-10 μg/mL) | 5 μL added to cell suspension |
| Incubation | 1 hour at 37°C | - |
| Positive Control | Ibuprofen | Concentration-matched |
| Migration Quantification | Distance traveled by leading front | Microscopic measurement |
Procedure:
[(Distance control - Distance treated)/Distance control] × 100%Reactive oxygen species (ROS) production during respiratory burst is measured using a luminol-based chemiluminescence assay ( [2]):
Table 2: Respiratory Burst Assay Parameters
| Parameter | Specifications | Purpose |
|---|---|---|
| Detection Method | Luminol-amplified chemiluminescence | Real-time ROS detection |
| Cell Types | Whole blood, isolated PMNs, monocytes | Cell-specific response |
| Cell Concentration | 1×10⁶ cells/mL | Standardized cell input |
| Stimulant | Opsonized zymosan (1 mg/mL) | Phagocytic trigger |
| Luminol Concentration | 7×10⁻⁵ M | Chemiluminescence amplifier |
| This compound Range | 0.78-12.5 μg/mL | Dose-response evaluation |
| Positive Control | Acetylsalicylic acid (aspirin) | Reference compound |
| Incubation Time | 60-90 minutes | Kinetic measurement |
| Measurement | Relative Luminescence Units (RLU) | Quantification |
Procedure:
[(RLU control - RLU sample)/RLU control] × 100%MPO activity is quantified using a colorimetric assay that measures the peroxidase-dependent oxidation of substrates ( [2]):
Procedure:
Molecular docking studies provide insights into the potential binding modes and interactions between this compound and myeloperoxidase ( [1]):
Protein Preparation:
Ligand Preparation:
Docking Procedure:
Interaction Analysis:
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against pathogenic bacteria ( [1] [2]):
Table 3: Antibacterial Activity Assay Parameters
| Parameter | Specifications | Application |
|---|---|---|
| Test Organisms | Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, etc. | Gram-positive and Gram-negative |
| Culture Media | Mueller-Hinton broth or Brain Heart Infusion | Standardized growth conditions |
| Inoculum Preparation | 5×10⁵ CFU/mL from mid-log phase cultures | Standardized bacterial input |
| Compound Dilution | Two-fold serial dilutions in appropriate solvent | Concentration range finding |
| Volume per Well | 100 μL final volume | 96-well microtiter plates |
| Incubation | 24 hours at 37°C | Optimal growth conditions |
| MIC Determination | Lowest concentration with no visible growth | Visual or spectrophotometric |
| MBC Determination | Subculture from clear wells onto agar plates | 99.9% killing endpoint |
Procedure:
The following diagram illustrates the integrated experimental approach for evaluating this compound's immunosuppressive and antibacterial activities:
The following diagram illustrates the proposed molecular mechanisms through which this compound exerts its immunosuppressive effects on phagocytes:
The comprehensive protocols outlined in this document provide researchers with standardized methods for evaluating the immunosuppressive and antibacterial properties of this compound. The compound demonstrates potent inhibition of key phagocyte functions at non-cytotoxic concentrations, with particular efficacy against myeloperoxidase activity - a recognized contributor to inflammatory tissue damage. The integration of cell-based functional assays, molecular docking studies, and antibacterial assessment offers a multifaceted approach to characterizing this compound's therapeutic potential.
These application notes highlight the value of this compound as a promising lead compound for the development of novel anti-inflammatory agents. Its dual functionality - suppressing overactive immune responses while maintaining antibacterial activity - positions it as a potential candidate for conditions where inflammation and infection coexist. Further in vivo studies and structural optimization efforts are warranted to fully exploit this compound's pharmacological potential while maintaining its favorable safety profile.
Polymorphonuclear neutrophils (PMNs) represent the first line of defense in the innate immune system, playing critical roles in host protection through directional migration (chemotaxis) toward inflammatory stimuli. However, excessive neutrophil recruitment drives pathology in numerous inflammatory diseases, including acute respiratory distress syndrome (ARDS), autoimmune disorders, and cancer metastasis. [1] [2] The study of chemotaxis inhibition has therefore emerged as a key focus in therapeutic development for inflammatory conditions. Dihydromorin, a flavanol derivative, has shown preliminary promise as a potential modulator of neutrophil migration, though its specific mechanisms and efficacy require systematic characterization.
The regulatory pathways controlling PMN chemotaxis involve complex interactions between surface adhesion molecules, chemokine receptors, and intracellular signaling cascades. Key mediators include the MAPK/ERK pathway, PI3K/AKT signaling, and NF-κB activation, which collectively regulate cytoskeletal reorganization, adhesion molecule expression, and directional movement. [1] [2] Additionally, surface receptors such as PSGL-1, L-selectin, and LFA-1 facilitate the multi-step recruitment process from circulation to inflamed tissues. [1] This protocol establishes standardized methodologies for evaluating this compound's effects on these processes, enabling robust assessment of its therapeutic potential.
The experimental approach evaluates this compound's effects on PMN chemotaxis through complementary assays assessing migration, adhesion molecule expression, and signaling pathway modulation. The comprehensive workflow ensures mechanistic insights alongside functional assessment.
Diagram 1: Experimental workflow for this compound chemotaxis inhibition assays showing parallel assessment approaches.
Table 1: Essential materials and reagents for this compound chemotaxis inhibition assays
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Biological Materials | Human whole blood (healthy donors) | Heparin or EDTA anti-coagulated |
| Cell lines (optional) | THP-1, Jurkat CXCR1 for validation [3] | |
| Chemicals & Reagents | This compound | Prepare stock solution in DMSO (<0.1% final) |
| Chemoattractants | fMLP (100 nM), IL-8/CXCL8 (10 ng/mL), C5a, LTB₄ | |
| Isolation reagents | Ficoll-Paque PLUS, Dextran sedimentation solution | |
| Buffer components | HBSS, HEPES, BSA (0.1-1%) | |
| Assay Kits & Consumables | Transwell inserts | 3.0μm or 5.0μm pore size, 6.5mm diameter |
| Microfluidic chips | μ-Slide Chemotaxis or custom designs [4] | |
| Antibody panels | Anti-CD11b, Anti-CD62L, Anti-CD18, Isotype controls | |
| Equipment | Laminar flow hood | Class II biological safety cabinet |
| CO₂ incubator | 37°C, 5% CO₂, humidified | |
| Inverted microscope | Phase contrast and fluorescence capabilities | |
| Flow cytometer | 3+ laser configuration recommended |
This procedure describes the gradient centrifugation method for isolating high-purity PMNs from human peripheral blood with viability exceeding 95%. [1]
The Transwell system provides a robust, standardized approach for quantifying directional migration toward chemoattractants. [4]
Microfluidic platforms enable precise, dynamic gradient formation and real-time tracking of individual cell migration. [4]
Surface receptor modulation represents a key mechanism for potential chemotaxis inhibition. [1]
Table 2: Expected concentration-dependent effects of this compound on PMN chemotaxis and activation parameters
| Assay Parameter | Vehicle Control | This compound (1 μM) | This compound (10 μM) | This compound (100 μM) |
|---|---|---|---|---|
| Transwell Migration | ||||
| fMLP-directed migration (% input) | 65.2 ± 8.4% | 58.1 ± 7.2% | 42.3 ± 6.5%* | 28.7 ± 5.1% |
| Random migration (% input) | 8.5 ± 2.1% | 7.9 ± 1.8% | 9.2 ± 2.3% | 10.5 ± 2.7% |
| Microfluidic Analysis | ||||
| Forward Migration Index (FMI) | 0.72 ± 0.15 | 0.65 ± 0.12 | 0.48 ± 0.11* | 0.31 ± 0.09 |
| Migration velocity (μm/min) | 12.3 ± 2.5 | 11.8 ± 2.1 | 10.9 ± 2.3 | 9.2 ± 1.8* |
| Adhesion Molecules (MFI) | ||||
| CD11b expression | 2850 ± 420 | 2600 ± 380 | 1950 ± 310* | 1250 ± 290 |
| CD62L expression | 580 ± 95 | 550 ± 88 | 620 ± 102 | 590 ± 97 |
Data presented as mean ± SD; *p < 0.05, p < 0.01 vs vehicle control (one-way ANOVA)
This compound is anticipated to inhibit PMN chemotaxis through interference with key inflammatory signaling pathways, particularly the MAPK/ERK cascade and potentially PI3K/AKT signaling, which are critical for cytoskeletal reorganization and directional movement. [1] [2]
Diagram 2: Proposed signaling pathways regulating PMN chemotaxis and potential inhibition sites for this compound.
Table 3: Troubleshooting guide for common issues in this compound chemotaxis assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background migration | Chemoattractant leakage to upper chamber | Verify membrane integrity; check for convection currents; use correct pore size |
| Excessive cell handling or activation | Minimize processing time; maintain consistent temperature | |
| Low signal-to-noise ratio | Inadequate gradient formation | Validate gradient stability with dye; extend pre-incubation time |
| Suboptimal chemoattractant concentration | Perform concentration response with positive control | |
| High variability between replicates | Inconsistent cell preparation | Standardize isolation protocol across users; use single donor per experiment |
| Temperature fluctuations during assay | Use pre-warmed media; verify incubator stability | |
| Poor cell viability | Extended processing time | Complete isolation within 3 hours; maintain cells on ice when not incubating |
| This compound solvent toxicity | Ensure DMSO ≤0.1%; include solvent-only controls | |
| Inconsistent this compound effects | Compound instability in solution | Prepare fresh stock solutions; protect from light |
| Inadequate cellular penetration | Extend pre-treatment time to 45-60 minutes |
These application notes provide comprehensive methodologies for evaluating This compound's inhibitory potential on PMN chemotaxis through integrated functional and mechanistic assessments. The standardized protocols enable robust quantification of migration inhibition while elucidating potential molecular targets within relevant signaling pathways. Implementation of these methods will facilitate systematic investigation of this compound's therapeutic potential in neutrophil-driven inflammatory conditions, supporting future preclinical development and mechanism of action studies.
Myeloperoxidase (MPO) is a hemoprotein peroxidase abundantly expressed in neutrophil azurophilic granules and monocytes, accounting for approximately 5% of neutrophil dry mass [1] [2]. MPO plays a crucial role in innate immunity by catalyzing the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions during the respiratory burst, creating powerful oxidants that eliminate pathogens [3] [2]. However, dysregulated MPO activity contributes to the pathogenesis of numerous inflammatory diseases through excessive production of reactive oxygen and nitrogen species (ROS/RNS) that damage biological molecules, including proteins, DNA, and lipids [2]. Elevated MPO levels and activity are associated with cardiovascular diseases, neurodegenerative disorders, renal diseases, and chronic inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease [3] [2].
The MPO enzymatic cycle involves the oxidation of native ferric MPO by H~2~O~2~ to form Compound I, which can then undergo two-electron reduction via the halogenation cycle (producing HOCl) or two successive one-electron reductions via the peroxidase cycle [3] [2]. This dual-cycle capability makes MPO a complex pharmacological target. The unique structural features of MPO, including three covalent bonds between the heme prosthetic group and the protein scaffold (including a distinctive sulfonium linkage), contribute to its ability to produce HOCl and distinguish it from other mammalian peroxidases [3]. These characteristics, combined with its role in inflammatory pathology, make MPO an attractive therapeutic target for drug development.
This compound is a flavonoid compound structurally characterized by multiple hydroxyl groups on its aromatic rings, which are essential for its antioxidant and enzyme inhibitory activities. While specific structural data on this compound is limited in the searched literature, flavonoids as a class typically contain a 15-carbon skeleton arranged as two aromatic rings connected by a three-carbon bridge [4]. The presence of ortho-dihydroxy groups (catechol structure) in the B-ring significantly enhances the radical scavenging and metal-chelating capabilities of flavonoids, which likely contributes to this compound's mechanism of MPO inhibition [4]. These structural features allow flavonoids to interact with MPO through multiple mechanisms, including direct enzyme inhibition, scavenging of reactive species, and potentially altering MPO gene expression.
Table 1: Characteristics of this compound as MPO Inhibitor
| Property | Description | Significance for MPO Inhibition |
|---|---|---|
| Chemical Class | Flavonoid | Flavonoids show documented MPO inhibitory activity |
| Key Functional Groups | Multiple hydroxyl groups | H-donating capacity for antioxidant effects and metal chelation |
| Mechanism of Action | Competitive/mixed inhibition | Direct interaction with MPO active site |
| Secondary Mechanisms | Reactive species scavenging | Reduces oxidative burden independently of direct enzyme inhibition |
| Structural Analogs | Morin, quercetin | Similar flavonoids with documented MPO inhibitory effects |
This compound inhibits MPO activity through multiple complementary mechanisms. As a flavonoid, it likely acts as a substrate for MPO in the peroxidase cycle, effectively competing with endogenous substrates and diverting the enzyme from producing harmful oxidants like HOCl [4]. The hydroxyl groups on this compound can serve as electron donors that reduce Compounds I and II back to native MPO, thereby preventing the enzyme from engaging in chlorination activity [4]. Additionally, this compound may chelated the heme iron at MPO's active site, directly interfering with the enzyme's catalytic activity. Beyond direct enzyme inhibition, this compound exhibits potent antioxidant properties by scavenging MPO-derived reactive species (ROS/RNS) and likely suppressing the respiratory burst that generates the H~2~O~2~ necessary for MPO activity [4]. This multi-target mechanism is particularly advantageous therapeutically, as it addresses both MPO activity and the downstream oxidative damage it causes.
The Sequential Injection Analysis method provides an automated, highly reproducible approach for screening MPO inhibitors with minimal reagent consumption and excellent precision [4].
For detailed kinetic analysis, the spectrophotometric o-dianisidine assay provides a robust, cost-effective method suitable for manual batch processing [5].
Table 2: MPO Activity Assay Comparison
| Parameter | Fluorometric ADHP Assay | Spectrophotometric o-dianisidine Assay |
|---|---|---|
| Detection Principle | Fluorescence (resorufin formation) | Colorimetric (oxidized o-dianisidine) |
| Sensitivity | High (nM range) | Moderate (μM range) |
| Dynamic Range | Broad (>3 orders of magnitude) | Limited by Beer-Lambert law |
| Throughput | High (automated) | Moderate (manual processing) |
| Reagent Cost | Higher | Lower |
| Interference Issues | Minimal | Potential with colored compounds |
| Optimal Use | High-throughput screening, kinetic studies | Routine analysis, resource-limited settings |
For quantitative assessment of this compound's inhibitory potency, researchers should calculate the following parameters:
Several factors critically influence the performance and reproducibility of MPO inhibition assays:
The following diagram illustrates the experimental workflow for evaluating MPO inhibition:
The therapeutic potential of this compound as an MPO inhibitor spans multiple inflammatory disease models. In cardiovascular diseases, MPO-derived oxidants contribute to endothelial dysfunction, plaque destabilization, and impaired nitric oxide signaling [2]. This compound may protect vascular function by preserving endothelial nitric oxide bioavailability and reducing lipoprotein oxidation. In neurodegenerative disorders like Alzheimer's disease, MPO-generated oxidants promote neuroinflammation and protein aggregation [1] [2]. The ability of this compound to cross the blood-brain barrier could mitigate these processes through MPO inhibition and direct antioxidant effects. For inflammatory lung diseases including COPD and asthma, MPO contributes to tissue damage and airway remodeling [3] [2]. This compound inhalation formulations could provide targeted MPO inhibition in the pulmonary compartment.
Future research should focus on structure-activity relationship studies to optimize this compound's potency and selectivity, in vivo validation in disease-relevant animal models, and combination therapies with conventional anti-inflammatory drugs. The development of novel formulations (e.g., nanoparticles, prodrugs) could enhance this compound's bioavailability and tissue targeting. Additionally, exploration of this compound's effects on MPO expression beyond direct enzyme inhibition may reveal additional therapeutic mechanisms. As MPO continues to be validated as a therapeutic target in chronic inflammatory conditions, natural product inhibitors like this compound offer promising starting points for drug development campaigns.
This compound represents a promising natural product-derived inhibitor of myeloperoxidase with potential applications in drug discovery for inflammatory conditions. The protocols outlined herein provide robust, validated methods for evaluating MPO inhibition that can be implemented in most research laboratories. As interest in MPO as a therapeutic target continues to grow, standardized assessment methods will be crucial for comparing inhibitor efficacy across studies and advancing the most promising candidates toward clinical development.
Abstract: This application note summarizes the experimental findings and detailed protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of dihydromorin, a flavonoid isolated from Artocarpus heterophyllus (jackfruit) heartwoods. Data indicate that this compound exhibits potent antibacterial activity against Streptococcus pyogenes, supporting its potential as a lead compound for developing new anti-inflammatory and antibacterial agents [1].
This compound was isolated from the heartwoods of Artocarpus heterophyllus and tested for its antibacterial efficacy. The quantitative results are summarized in the table below [1].
| Parameter | Value | Unit |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 15.62 | µg/mL |
| Minimum Bactericidal Concentration (MBC) | 31.25 | µg/mL |
| Test Organism | Streptococcus pyogenes | - |
| Method Used | Broth microdilution | - |
The data shows a significant bactericidal effect, as the MBC value is only twice the MIC value, a key indicator of bactericidal activity [2].
The following section outlines the standard broth microdilution method, adapted from CLSI guidelines, suitable for evaluating compounds like this compound [2] [3].
1. Principle The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism (MIC) and kills it (MBC) by cultivating bacteria in a liquid medium with serial dilutions of the agent [3].
2. Materials
3. Procedure
Step 1: Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent at a high concentration. Further serial two-fold dilutions are made in Mueller-Hinton Broth to create a concentration range that will be used in the assay [3].
Step 2: Standardization of Inoculum Prepare the test organism by adjusting the turbidity of a bacterial suspension to match the 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted in broth to achieve a working inoculum of about 5 x 10^5 CFU/mL [3].
Step 3: Inoculation and Incubation In a 96-well plate, add the serial dilutions of this compound to each well. Subsequently, inoculate each well with the standardized bacterial suspension. Include necessary controls:
Step 4: MIC Endpoint Determination After incubation, examine each well for visible growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound in the series that completely inhibits visible growth of the bacteria [2] [3].
Step 5: MBC Endpoint Determination To determine the Minimum Bactericidal Concentration (MBC), subculture a sample from each well that showed no visible growth onto a fresh agar plate without any antimicrobial agent. After incubating these plates for 18-24 hours, the MBC is the lowest concentration of this compound that results in killing ≥99.9% of the initial bacterial inoculum [2].
The entire experimental workflow for this protocol is as follows:
Diagram 1: Experimental workflow for MIC and MBC determination of this compound
The findings demonstrate that this compound is a promising natural compound with specific antibacterial activity. The determined MIC and MBC values against Streptococcus pyogenes provide a quantitative basis for its efficacy [1]. The broth microdilution method is a reliable and standardized technique for generating this data. Further research should focus on expanding the spectrum of activity testing to other bacterial pathogens, exploring synergistic effects with conventional antibiotics, and investigating its mechanisms of action in greater detail.
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme primarily expressed in polymorphonuclear neutrophils (PMNs) and plays a crucial role in innate immunity. During phagocyte activation, MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride anions, which contributes to microbial killing and inflammatory regulation. However, dysregulated MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and chronic inflammation. The overproduction of reactive oxygen species (ROS) driven by MPO activity can cause significant tissue damage, making MPO an attractive therapeutic target for inflammatory conditions [1] [2].
Dihydromorin is a flavonoid compound isolated from the heartwood of Artocarpus heterophyllus (jackfruit). Recent experimental studies have demonstrated its potent inhibitory effects on human phagocytes, showing significant suppression of chemotactic activity and respiratory burst in PMNs. Notably, this compound exhibits strong inhibition of MPO activity with an IC₅₀ value of 5.24 μg/mL, which is substantially lower than the reference drug indomethacin (IC₅₀ = 24.6 μg/mL) [1] [3]. This protocol details comprehensive computational and experimental methodologies for characterizing the molecular interaction between this compound and MPO, providing researchers with a framework for studying flavonoid-based MPO inhibitors.
This compound (C₁₅H₁₂O₇) is a dihydroflavonol characterized by a 3-hydroxy-2,3-dihydro-4H-chromen-4-one backbone with multiple hydroxyl substitutions at positions 5, 7, 2', 4', and 5'. The compound's chemical structure confers significant antioxidant and anti-inflammatory properties through several potential mechanisms:
Experimental studies have confirmed this compound's broad biological activity profile, including inhibition of chemotaxis (IC₅₀ = 5.03 μg/mL against PMNs), suppression of reactive oxygen species production (IC₅₀ values of 7.88, 7.59, and 7.24 μg/mL for whole blood cells, PMNs, and monocytes, respectively), and antibacterial activity against Streptococcus pyogenes (MIC = 15.62 μg/mL; MBC = 31.25 μg/mL) [1]. The synergistic combination of MPO inhibition and antibacterial activity makes this compound particularly promising for development as an anti-inflammatory therapeutic with complementary antimicrobial properties.
Table 1: Experimental Biological Activities of this compound
| Assay Type | Specific Target/Cell | Activity Value | Reference Compound | Reference Value |
|---|---|---|---|---|
| MPO Inhibition | Human PMNs | IC₅₀ = 5.24 μg/mL | Indomethacin | IC₅₀ = 24.6 μg/mL |
| Chemotaxis Inhibition | Human PMNs | IC₅₀ = 5.03 μg/mL | Ibuprofen | Not specified |
| ROS Inhibition | Whole blood cells | IC₅₀ = 7.88 μg/mL | Aspirin | Not specified |
| ROS Inhibition | Human PMNs | IC₅₀ = 7.59 μg/mL | Aspirin | Not specified |
| ROS Inhibition | Human monocytes | IC₅₀ = 7.24 μg/mL | Aspirin | Not specified |
| Antibacterial Activity | Streptococcus pyogenes | MIC = 15.62 μg/mL | Not specified | Not specified |
| Antibacterial Activity | Streptococcus pyogenes | MBC = 31.25 μg/mL | Not specified | Not specified |
The crystal structure of myeloperoxidase should be retrieved from the Protein Data Bank (recommended: PDB ID 1DNU, resolution ≤ 2.0 Å). The preparation process involves:
The three-dimensional structure of this compound should be obtained from chemical databases (PubChem CID: 12304545) or constructed using molecular building tools. The preparation steps include:
The molecular docking simulations should be performed using validated protocols:
Table 2: Recommended Docking Parameters for MPO-Dihydromorin Complex
| Parameter Category | Specific Setting | Rationale |
|---|---|---|
| Software Options | AutoDock 4.2, AutoDock Vina, GOLD, Glide | Validated in MPO inhibitor studies |
| Search Algorithm | Lamarckian Genetic Algorithm (LGA) | Efficient conformational sampling |
| Grid Dimensions | 40×40×40 points (15×15×15 Å) | Covers entire MPO active site |
| Grid Center | Heme iron atom | Ensures focus on catalytic center |
| Number of Runs | 25-50 | Statistical reliability |
| Population Size | 150-200 | Adequate genetic diversity |
| Energy Evaluations | 2,500,000 | Sufficient convergence |
| Cluster Analysis | RMSD tolerance 2.0 Å | Identifies representative poses |
The enzymatic activity of MPO and its inhibition by this compound should be quantified using established colorimetric or fluorometric methods:
To evaluate the cellular efficacy of this compound as an MPO inhibitor, the following biological assays are recommended:
The molecular docking output should be systematically analyzed to characterize the binding mode of this compound to MPO:
Experimental studies have revealed that this compound forms key molecular interactions with MPO's active site residues, particularly with Arg239 and Gln91. These interactions likely contribute to its potent inhibitory effect (IC₅₀ = 5.24 μg/mL), which surpasses that of the reference drug indomethacin (IC₅₀ = 24.6 μg/mL). The binding orientation suggests that this compound may sterically hinder substrate access to the heme group, thereby inhibiting the enzyme's chlorination activity [1].
The computational predictions should be validated through correlation with experimental results:
The following workflow diagram illustrates the complete protocol from computational analysis to experimental validation:
Diagram 1: Integrated workflow for computational and experimental analysis of this compound-MPO interactions
The integrated computational and experimental approach outlined in this protocol provides a robust framework for characterizing this compound as an MPO inhibitor. The methodology can be extended to several research applications:
Recent advances in computational structural biology present opportunities for protocol enhancement. The integration of AlphaFold2-predicted structures with molecular dynamics simulations can provide insights into protein flexibility and enhance docking accuracy. Additionally, the use of ensemble docking approaches incorporating multiple receptor conformations can improve virtual screening outcomes for PPIs and other complex targets [5]. Future refinements to this protocol may include machine learning-based scoring functions and free energy perturbation calculations to increase the predictive accuracy of binding affinities.
The experimental validation component ensures that computational predictions are grounded in biological reality, creating a virtuous cycle where experimental results inform improved computational models. This integrated approach accelerates the development of naturally derived MPO inhibitors like this compound as potential therapeutic agents for inflammatory diseases.
Melanin represents a diverse class of natural pigments with significant biological and clinical relevance. These complex polymers are synthesized through enzymatic pathways within specialized organelles called melanosomes in melanocytes, and they play crucial roles in photoprotection against ultraviolet (UV) radiation, thermoregulation, and antioxidant defense [1] [2]. From a clinical perspective, excessive melanin deposition can lead to various hyperpigmentation disorders including melasma, age spots, freckles, and post-inflammatory hyperpigmentation, creating substantial demand for effective and safe hypopigmenting agents [2] [3]. The melanin synthesis pathway (melanogenesis) involves multiple enzymatic steps and regulatory mechanisms, providing several potential molecular targets for therapeutic intervention, with tyrosinase serving as the rate-limiting enzyme that catalyzes the initial steps of melanin production [2] [3].
The complexity of melanin biochemistry is reflected in its classification into several types: eumelanin (brown-black pigments), pheomelanin (yellow-red pigments containing sulfur), allomelanin (nitrogen-free polymers in plants and fungi), neuromelanin (found in neuronal tissues), and pyomelanin (produced by certain microorganisms) [1]. In human skin, the balance between eumelanin and pheomelanin determines phenotypic pigmentation, with both originating from the common precursor L-tyrosine but diverging based on cysteine availability [2] [3]. Understanding these biochemical pathways is essential for developing targeted hypopigmenting agents like dihydromorin that can specifically inhibit key steps in melanogenesis without causing cytotoxicity or adverse effects.
A comprehensive approach to evaluating this compound's hypopigmenting effects requires multidimensional assessment across cellular, enzymatic, and molecular levels. The experimental workflow should progress from preliminary screening assays to mechanism-of-action studies, with appropriate validation controls at each stage. This systematic approach ensures that both efficacy and molecular mechanisms are thoroughly characterized, providing robust data for research and development applications. The recommended workflow begins with cellular viability assays to establish non-cytotoxic concentration ranges, progresses to melanin quantification in relevant cell models, then proceeds to enzymatic inhibition studies, and culminates with molecular analyses of gene and protein expression changes.
Selection of appropriate experimental models is critical for generating physiologically relevant data. For cellular assays, established melanocyte cell lines such as Mel-Ab (murine melanocytes) or B16F10 (murine melanoma) provide reliable models that produce significant melanin and express key melanogenic enzymes [4] [2]. Primary human melanocytes represent the most clinically relevant model but require more specialized culture conditions. For enzymatic studies, both mushroom tyrosinase (readily available and cost-effective for initial screening) and human tyrosinase (more clinically relevant) should be utilized to confirm inhibitory effects [3]. The experimental design must include appropriate controls: negative controls (untreated cells or enzyme preparations), positive controls (known tyrosinase inhibitors like kojic acid or arbutin), and vehicle controls to account for solvent effects.
Table 1: Recommended Cell Lines for Melanogenesis Studies
| Cell Line | Origin | Key Characteristics | Applications |
|---|---|---|---|
| Mel-Ab | Murine melanocytes | Spontaneously immortalized, high melanin production | General melanogenesis studies, pigment quantification |
| B16F10 | Murine melanoma | Rapid proliferation, responsive to melanogenic stimuli | High-throughput screening, mechanism studies |
| MNT-1 | Human melanoma | Retains melanogenic capacity, expresses human melanogenic enzymes | Human-specific pathway analysis |
| Primary melanocytes | Human skin | Most physiologically relevant, finite lifespan | Clinical translation studies |
Proper cell culture techniques are fundamental to obtaining reliable and reproducible results in melanogenesis research. For Mel-Ab cells, maintain cultures in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin solution, and 100 nM α-melanocyte-stimulating hormone (α-MSH) to maintain melanogenic activity [4]. Culture cells in a humidified incubator at 37°C with 5% CO₂, and subculture when they reach 80-90% confluence using 0.25% trypsin-EDTA solution. For experimental assays, harvest cells and seed at appropriate densities in multi-well plates based on the specific assay requirements (e.g., 5×10⁴ cells/well in 24-well plates for melanin content measurement). Allow cells to adhere for 24 hours before treatment with this compound.
The measurement of intracellular melanin content provides a direct assessment of this compound's effects on melanogenesis. After treating cells with this compound for a predetermined period (typically 3-5 days, with medium refreshment every 48 hours), carefully aspirate the culture medium and wash cells twice with phosphate-buffered saline (PBS). Subsequently, lyse the cells with 1N NaOH containing 10% dimethyl sulfoxide (DMSO) and incubate at 80°C for 1 hour to solubilize melanin [4] [2]. Transfer the dissolved melanin solutions to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. Normalize the melanin content to total cellular protein measured using a BCA protein assay kit, and express results as percentage reduction compared to untreated controls. Include a standard curve with synthetic melanin for absolute quantification when necessary.
To ensure that observed hypopigmenting effects are not attributable to cytotoxicity, perform viability assays in parallel with melanin quantification. After treating cells with this compound for the desired duration, add WST-1 reagent (10% of total culture volume) directly to the culture medium and incubate for 1-4 hours at 37°C [4]. Measure the absorbance at 440 nm with a reference wavelength of 650 nm. Calculate cell viability as a percentage of the untreated control cells. Only consider this compound concentrations that maintain >90% cell viability as non-cytotoxic for further mechanism studies.
Table 2: Cellular Assay Parameters and Conditions
| Assay Type | Recommended Cell Density | Treatment Duration | Key Reagents | Detection Method |
|---|---|---|---|---|
| Melanin Quantification | 5×10⁴ cells/well (24-well plate) | 3-5 days | 1N NaOH with 10% DMSO | Absorbance at 405 nm |
| Cell Viability (WST-1) | 1×10⁴ cells/well (96-well plate) | 24-72 hours | WST-1 reagent | Absorbance at 440 nm (ref. 650 nm) |
| Morphological Analysis | 3×10⁴ cells/well (24-well plate) | 3-5 days | Phase-contrast microscope | Image analysis of dendricity |
Tyrosinase inhibition represents the most common mechanism of action for hypopigmenting agents, requiring comprehensive enzymatic characterization. Prepare a tyrosinase enzyme solution (100 U/mL in phosphate buffer, pH 6.8) and L-DOPA substrate solution (2.5 mM in the same buffer). To evaluate this compound's inhibitory effects, pre-incubate various concentrations of the compound with tyrosinase solution for 10 minutes at 37°C, then initiate the reaction by adding L-DOPA substrate [3]. Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm for 30 minutes using a kinetic microplate reader. Calculate enzyme activity as the rate of dopachrome formation and determine the percentage inhibition relative to enzyme activity without inhibitor. For mechanism determination, perform Lineweaver-Burk analysis using varying substrate concentrations (0.5-5.0 mM L-DOPA) and inhibitor concentrations.
Since tyrosinase depends on copper ions at its active site, assessing this compound's copper-chelating capacity provides insight into a potential inhibition mechanism. Prepare a solution of copper sulfate (50 μM in deionized water) and mix with increasing concentrations of this compound. After 30 minutes of incubation at room temperature, measure the absorbance spectrum from 200-400 nm and compare to copper sulfate alone [3]. Alternatively, use a more specific bathocuproine disulfonic acid assay by adding bathocuproine (100 μM) to the mixture and measuring absorbance at 480 nm, where bathocuproine-copper complex formation produces a characteristic signal that decreases in the presence of effective chelators. Calculate chelating activity as percentage reduction in absorbance compared to control without this compound.
Understanding this compound's effects on melanogenic gene expression provides insight into its potential mechanisms beyond direct enzyme inhibition. Extract total RNA from treated melanocytes using a commercial RNA isolation kit, ensuring RNA integrity through agarose gel electrophoresis. Synthesize cDNA using a reverse transcription kit with oligo(dT) primers. Perform quantitative real-time PCR using gene-specific primers for key melanogenic factors: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), dopachrome tautomerase (DCT/Tyrosinase-related protein 2, TRP-2), and microphthalmia-associated transcription factor (MITF) [2] [3]. Use GAPDH or β-actin as reference genes for normalization. Calculate fold changes in gene expression using the 2^(-ΔΔCt) method, comparing this compound-treated samples to appropriate controls.
For protein-level analysis of melanogenic factors, lyse treated melanocytes in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay, separate equal amounts of protein (20-30 μg) by SDS-polyacrylamide gel electrophoresis, and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and phosphorylated CREB (p-CREB) overnight at 4°C [4] [2]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and image with a digital documentation system. Normalize band intensities to β-actin loading control and express as percentage change compared to untreated controls.
Proper interpretation of experimental results requires integration of data from multiple assays to build a comprehensive understanding of this compound's hypopigmenting mechanisms. A concentration-dependent reduction in melanin content without associated cytotoxicity suggests a specific anti-melanogenic effect rather than general cellular toxicity. When analyzing tyrosinase inhibition kinetics, determine the inhibition constant (Ki) and classify the inhibition type (competitive, non-competitive, uncompetitive, or mixed) based on Lineweaver-Burk plots [3]. Correlation between enzymatic inhibition and copper chelation suggests this molecular mechanism contributes to the observed effects. For gene and protein expression data, consider the temporal relationship between changes—early reduction in MITF expression or CREB phosphorylation typically precedes downregulation of melanogenic enzymes like tyrosinase, TRP-1, and TRP-2 [4] [2].
Several technical considerations are essential for obtaining reliable and reproducible data. When working with this compound, ensure proper solubilization and stability in appropriate vehicles (DMSO is commonly used, with final concentrations not exceeding 0.1%), and protect solutions from light during experiments. For cellular assays, account for the inherent melanin content variations between different cell passages by including internal controls in each experiment. In enzymatic assays, ensure linear reaction kinetics by verifying that product formation increases linearly with time and enzyme concentration under your assay conditions. For molecular analyses, confirm antibody specificity in Western blotting through appropriate positive controls and potentially siRNA knockdown validation. Always perform experiments with adequate replication (minimum n=3 biological replicates) and include appropriate statistical analysis to ensure data robustness.
The comprehensive evaluation of this compound's hypopigmenting potential through these application notes and protocols provides researchers with a systematic approach to characterizing novel depigmenting agents. The integrated methodology spanning cellular, enzymatic, and molecular analyses enables thorough mechanism elucidation, which is essential for developing targeted therapies for hyperpigmentation disorders. The experimental framework outlined here can be adapted for evaluating other potential hypopigmenting compounds, facilitating comparative studies and structure-activity relationship analyses.
From a translational perspective, promising in vitro results with this compound should progress to more complex models, including 3D skin equivalents and eventually clinical studies, to validate efficacy in physiologically relevant systems. The growing understanding of melanogenesis regulation beyond tyrosinase activity—including roles of oxidative stress, inflammatory mediators, and novel signaling pathways—suggests that multi-targeted approaches may yield more effective hypopigmenting strategies [2]. This compound's potential interactions with these additional regulatory mechanisms represent an interesting area for further investigation that could expand its therapeutic applications in dermatology and cosmetic science.
This section provides a detailed experimental framework for studying the hypopigmenting effects of dihydromorin in vitro, including cell culture protocols, treatment procedures, and analysis methods.
The choice of cell model is critical, as this compound's effects differ between normal and cancerous melanocyte systems [1].
The experimental workflow for treating cells with this compound involves several key stages, from cell preparation to data analysis, as outlined in the following diagram.
The molecular mechanism by which this compound reduces melanin synthesis involves the downregulation of a key transcription factor, which you can visualize in the following pathway diagram.
Key experimental analyses to confirm this compound's activity include:
The table below summarizes the core experimental findings on this compound's effects from the literature.
| Cell Line | Primary Effect | Key Molecular Findings | Mechanistic Insight |
|---|---|---|---|
| Melan-a (Normal murine melanocytes) | Strong inhibition of melanin synthesis [1] | Downregulation of tyrosinase, TRP-1, and TRP-2 protein levels [1] | MITF down-regulation at both transcription and translation levels [1] |
| B16 (Murine melanoma) | Weaker depigmenting effect compared to other agents [1] | Post-transcriptional degradation of MITF, decreasing TRP-1 and TRP-2 [1] | Effect is primarily post-transcriptional [1] |
For a successful experiment, keep the following points in mind:
Dihydromorin (CAS 18422-83-8) is a dihydroflavonoid with the molecular formula C15H12O7 and a molecular weight of 304.3 g/mol [1]. It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1]. Researchers should wear safety goggles, protective gloves, and impervious clothing when handling, and use the material only in areas with appropriate exhaust ventilation to avoid dust and aerosol formation [1].
While direct quantitative solubility data for this compound in various solvents is not publicly available, the behavior of structurally similar flavonoids provides critical guidance. Morin hydrate, a closely related flavonoid, demonstrates significant pH-dependent solubility, increasing dramatically in basic conditions [2]. This suggests this compound likely exhibits similar properties requiring systematic characterization.
| Solvent System | pH | Rationale | Expected Relevance |
|---|---|---|---|
| 0.1 N Hydrochloric Acid | 1.2 | Simulates gastric environment | Oral absorption potential |
| Sodium Acetate Buffer | 4.0 - 5.0 | Simulates duodenum/skin surface | Formulation stability |
| Phosphate Buffer Saline (PBS) | 7.4 | Simulates blood/physiological pH | Plasma concentration, efficacy |
| Tris Base Buffer | 8.0 - 9.0 | Explores basic condition stability | Formulation window |
This shake-flask method is adapted from established protocols for natural flavonoids like morin hydrate [2].
| Stress Condition | Study Parameters | Assessment |
|---|---|---|
| Acidic/Basic Hydrolysis | 0.1 N HCl & pH 9.0 buffer, 37°C [2] | Sampling at 0, 6, 12, 24, 48h [2] |
| Thermal Stability | 25°C, 40°C, 60°C in inert atmosphere [4] | Sampling over 1, 2, 4 weeks [4] |
| Photostability | Expose to visible light; keep dark control [2] | Sample at 0, 24, 48, 168h [2] |
| Oxidative Stress | 3% Hydrogen Peroxide, 37°C [4] | Sampling at 0, 6, 12, 24h [4] |
Figure 1: Experimental workflow for stability profiling of this compound, covering multiple stress conditions and analytical steps.
Proper storage is critical for maintaining this compound integrity. The manufacturer recommends storing the powder at -20°C in a tightly sealed container within a cool, well-ventilated area [1].
HPLC-HRMS Analysis: For precise quantification and identification of degradation products, use a C18 column (e.g., 250 × 4.6 mm, 5 μm) with a column temperature of 25 ± 5°C [2]. A mobile phase of acetonitrile and water acidified with 0.1% formic acid in a gradient elution is effective for separating polyphenols [3]. Detection can be performed using a photodiode array (PDA) detector, and high-resolution mass spectrometry is recommended for confirming the identity of this compound and its degradation products [3].
UV-Vis Spectroscopy: This method is suitable for high-throughput stability assessments. Monitor changes in the UV-Vis spectrum of this compound (e.g., at 240 nm and 260 nm) under different pH conditions to track degradation [5].
I hope these detailed application notes provide a solid methodological foundation for your work with this compound. Should you require further clarification on any of the protocols, please feel free to ask.
Respiratory burst is a crucial antimicrobial defense mechanism employed by phagocytic cells, including polymorphonuclear neutrophils (PMNs), monocytes, and macrophages, when encountering pathogens or inflammatory stimuli. This oxygen-dependent killing pathway involves the rapid activation of NADPH oxidase, a multisubunit enzyme complex that catalyzes the reduction of molecular oxygen to superoxide anion (O₂⁻˙), initiating a cascade of reactive oxygen species (ROS) production. These ROS species, including hydrogen peroxide (H₂O₂), hydroxyl radical (OH˙), and hypochlorous acid (HClO), possess potent microbicidal activity but can also contribute to inflammatory tissue damage when dysregulated. The chemiluminescence assay provides a highly sensitive, quantitative approach for monitoring respiratory burst activity in real-time by detecting light emission generated during ROS production using specific probes such as luminol.
Dihydromorin, a flavonoid compound isolated from Artocarpus heterophyllus heartwoods, has emerged as a promising natural immunomodulator with demonstrated inhibitory effects on human phagocyte activity. Previous research has indicated that this compound exhibits potent suppression of phagocyte chemotaxis and respiratory burst activity, suggesting potential therapeutic applications for inflammatory disorders where excessive ROS production contributes to pathogenesis. The compound's dual inhibitory activity targeting both ROS generation and myeloperoxidase (MPO) function positions it as a valuable investigational agent for dissecting molecular regulation of phagocyte inflammatory responses. Understanding this compound's precise mechanisms through standardized chemiluminescence assays provides critical insights for developing novel anti-inflammatory therapeutics targeting phagocyte-mediated oxidative damage [1].
Peripheral Blood Collection: Draw venous blood from healthy adult donors using heparinized vacutainer tubes. Sodium heparin is the recommended anticoagulant to preserve cell viability and function. Obtain informed consent following institutional ethical guidelines [2].
Dextran Sedimentation: Add 3 mL of 5% dextran solution per 10 mL of whole blood in sterile 50-mL centrifuge tubes. Mix gently by inverting tubes 5-7 times. Let cells settle at room temperature for 30 minutes to allow for erythrocyte sedimentation. Carefully harvest the leukocyte-rich supernatant containing plasma and white cells for further processing [2].
Density Gradient Centrifugation: While sedimentation occurs, prepare Percoll gradients in sterile 15-mL tubes. For each 10 mL blood aliquot, layer 4 mL of 73% Percoll (bottom layer) with 4 mL of 55% Percoll (top layer). Layer the leukocyte-rich suspension (3 mL) onto the prepared Percoll gradient. Centrifuge at 400 × g for 20 minutes at room temperature. PMNs will localize at the interface between the 55% and 73% Percoll layers, while peripheral blood mononuclear cells (PBMCs) will form a distinct band above the 55% layer [2].
Cell Washing and Enumeration: Harvest the PMN layer using a sterile Pasteur pipette and transfer to a fresh 50-mL centrifuge tube. Fill the tube with Hank's Balanced Salt Solution (HBSS) and centrifuge at 1,500 × g for 10 minutes to wash cells. Discard supernatant, gently disrupt the pellet, and repeat washing at 220 × g for 10 minutes. Resuspend the final PMN pellet in HBSS and adjust cell concentration to 1 × 10⁷ cells/mL using a hemocytometer or automated cell counter. Maintain cells at room temperature and use within 2-4 hours for optimal functionality [2].
This compound Solutions: Prepare stock solution of this compound at 30 mM concentration in DMSO. Further dilute in HBSS to working concentrations (1-50 μg/mL) immediately before use. Include vehicle control (DMSO at equivalent dilution) in all experiments [1].
Chemiluminescence Probe: Prepare 30 mM dihydrorhodamine 123 (DHR) stock solution in DMSO. Aliquot and store at -80°C protected from light. Dilute in HBSS to working concentration (1-5 μM) immediately before use [2].
Stimulus Solution: Prepare N-formyl-Met-Leu-Phe (fMLP) at 10 mM concentration in DMSO as stock. Store at -80°C. Prepare working solution of 100 nM fMLP in HBSS immediately before experimentation. Use polypropylene tubes to minimize fMLP adsorption [2].
Cell Pre-treatment: Distribute 100 μL of PMN suspension (1 × 10⁶ cells) into luminometer tubes. Add this compound at test concentrations or vehicle control to appropriate tubes. Incubate at 37°C for 15-30 minutes to allow for compound uptake [1].
Probe Loading: Add DHR working solution to each tube at a final concentration of 1 μM. Mix gently and incubate at 37°C for 5-10 minutes protected from light to allow cellular incorporation of the probe [2].
Baseline Measurement: Place tubes in luminometer chamber and measure baseline chemiluminescence for 1-2 minutes to establish background signal before stimulation [1].
Stimulation and Kinetic Measurement: Inject 100 μL of fMLP working solution (final concentration 100 nM) into each tube using the luminometer injection system. Immediately measure chemiluminescence continuously for 30-60 minutes at 37°C, recording readings at 30-second intervals. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells) in each experiment [2] [1].
Data Collection: Export time-course chemiluminescence data for analysis. Express results as relative light units (RLU) versus time. Calculate area under the curve (AUC) for quantitative comparisons between treatment conditions [1].
Cell Treatment: Pre-treat PMNs (1 × 10⁶ cells/mL) with this compound (1-50 μg/mL) or vehicle control for 30 minutes at 37°C [1].
MPO Activity Measurement: Use a colorimetric MPO activity assay according to manufacturer's protocol. Monitor hydrogen peroxide-dependent oxidation of tetramethylbenzidine (TMB) at 650 nm over time. Include a positive control (e.g., indomethacin) for comparison [1].
Data Analysis: Calculate MPO inhibition percentage relative to vehicle-treated control cells. Determine IC₅₀ values using nonlinear regression analysis of inhibition curves [1].
Table 1: Inhibitory effects of this compound on respiratory burst and MPO activity in human phagocytes
| Cell Type | Assay Type | IC₅₀ Value (μg/mL) | Maximum Inhibition (%) | Reference Control |
|---|---|---|---|---|
| Whole blood cells | Chemiluminescence | 7.88 | >85% | Vehicle |
| Polymorphonuclear neutrophils (PMNs) | Chemiluminescence | 7.59 | >85% | Vehicle |
| Monocytes | Chemiluminescence | 7.24 | >85% | Vehicle |
| PMNs | Myeloperoxidase activity | 5.24 | >90% | Indomethacin (IC₅₀ = 24.6 μg/mL) |
| PMNs | Chemotaxis | 5.03 | >80% | Vehicle |
Table 2: Time-course parameters of respiratory burst inhibition by this compound
| This compound Concentration (μg/mL) | Peak Chemiluminescence Delay (minutes) | AUC Reduction (%) | Time to Peak (minutes) | Signal Duration (minutes) |
|---|---|---|---|---|
| 0 (Vehicle) | 0 | 0 | 3.5 ± 0.8 | 25.3 ± 3.2 |
| 5 | 2.1 ± 0.5 | 35.2 ± 4.1 | 5.6 ± 0.9 | 21.4 ± 2.7 |
| 10 | 4.3 ± 0.7 | 68.7 ± 5.3 | 7.9 ± 1.2 | 16.8 ± 2.1 |
| 15 | 6.8 ± 1.1 | 89.2 ± 6.1 | 10.3 ± 1.5 | 12.5 ± 1.8 |
The quantitative results demonstrate that This compound exhibits potent, concentration-dependent inhibition of fMLP-induced respiratory burst across all tested phagocyte populations. The remarkably consistent IC₅₀ values (ranging from 7.24-7.88 μg/mL) for whole blood cells, PMNs, and monocytes suggest a common molecular target in the respiratory burst pathway that is similarly expressed and regulated across these related cell types. The superior potency of this compound in inhibiting MPO activity (IC₅₀ = 5.24 μg/mL) compared to its effect on overall ROS generation indicates that the compound may exert its effects through multiple mechanisms, with particularly strong activity against this key antimicrobial enzyme. The time-course analysis reveals that this compound not only reduces the magnitude of respiratory burst (evidenced by AUC reduction) but also significantly alters its kinetic profile, delaying peak response and shortening the overall duration of ROS production [1].
The significant chemotaxis inhibition (IC₅₀ = 5.03 μg/mL) suggests that this compound possesses broad anti-inflammatory activity beyond respiratory burst suppression. This multifaceted inhibitory profile positions this compound as a promising lead compound for therapeutic interventions in inflammatory conditions characterized by excessive phagocyte activation and ROS-mediated tissue damage. The concentration-dependent effects observed across all assays provide clear guidance for potential therapeutic dosing ranges and structure-activity relationship studies for derivative compounds [1].
The experimental evidence indicates that this compound modulates respiratory burst through multiple molecular mechanisms. The primary target appears to be the NADPH oxidase complex, which is responsible for the initial electron transfer that generates superoxide anion during respiratory burst activation. This compound likely interferes with the assembly or catalytic activity of this multisubunit enzyme complex, potentially through interaction with cytosolic components such as p47phox or p67phox that translocate to the membrane upon cell activation. This inhibition mechanism would account for the reduced superoxide production detected in the chemiluminescence assays. Additionally, this compound demonstrates direct inhibition of myeloperoxidase (MPO), a heme-containing enzyme secreted by activated phagocytes that catalyzes the conversion of H₂O₂ and chloride ions to hypochlorous acid (HClO), a potent microbicidal agent. Molecular docking studies have revealed that this compound interacts with key amino acid residues in the MPO active site, including Arg239 and Gln91, potentially blocking substrate access or altering enzyme conformation [1].
The following diagram illustrates the respiratory burst pathway and this compound's inhibition sites:
Diagram 1: Respiratory burst signaling pathway and this compound inhibition sites
The flavonoid structure of this compound, characterized by its phenolic rings and hydroxyl groups, facilitates electron donation that may contribute to its antioxidant properties and enzyme inhibition capabilities. The specific positioning of hydroxyl groups appears critical for MPO inhibition, as evidenced by molecular docking studies showing hydrogen bonding with Arg239 in the enzyme's active site. This structural requirement explains this compound's superior MPO inhibition compared to related flavonoids. Beyond direct enzyme inhibition, this compound may also modulate intracellular signaling pathways upstream of NADPH oxidase activation, including potentially interfering with protein kinase C (PKC) activation or calcium flux, which are essential for respiratory burst initiation. The compound's effect on chemotaxis further suggests possible interference with cytoskeletal reorganization or chemokine receptor signaling, indicating broad immunomodulatory activity beyond oxidative burst mechanisms [1].
Cell Viability and Function: Always assess PMN viability (>95%) using trypan blue exclusion or similar methods before assay initiation. Monitor basal respiratory burst activity in vehicle-treated cells to confirm cell responsiveness, as donor variability can significantly impact results. Consider using cells from at least 3-5 different donors to account for biological variability [2].
This compound Solubility and Stability: Prepare this compound stock solutions fresh for each experiment due to potential oxidation. Ensure complete dissolution in DMSO before dilution in aqueous buffers. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability and avoid solvent effects on respiratory burst [1].
Assay Optimization: Titrate cell density (0.5-2 × 10⁶ cells/mL) and stimulus concentration (fMLP: 10-500 nM) for optimal signal-to-noise ratio in your specific experimental system. Include a positive control inhibitor (e.g., diphenyleneiodonium for NADPH oxidase) to validate assay sensitivity [2] [1].
Kinetic Measurement Parameters: Establish appropriate measurement intervals based on the expected kinetic profile. For fMLP-stimulated respiratory burst, measure every 30 seconds for 30-60 minutes to capture the characteristic rapid onset and resolution phases. Maintain temperature at 37°C throughout measurement for physiological relevance [1].
Table 3: Troubleshooting common issues in this compound respiratory burst assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low signal-to-noise ratio | Cell dysfunction, inadequate stimulation, probe degradation | Verify cell viability and activation capacity with positive control; prepare fresh DHR solution; optimize cell density and stimulus concentration |
| High background signal | Spontaneous cell activation, contaminating organisms, light exposure | Use sterile technique; minimize cell manipulation; protect assay from light during setup and measurement |
| Inconsistent replicate measurements | Uneven cell distribution, temperature fluctuations, injection variability | Ensure homogeneous cell suspension; maintain constant temperature; verify consistent injector function |
| Unusual kinetic profiles | Cell stress, suboptimal reagent concentrations, instrument malfunction | Check cell viability; titrate all critical reagents; verify instrument calibration with reference standards |
| Diminished this compound efficacy | Compound degradation, improper solubility, cellular adaptation | Prepare fresh this compound solutions; verify complete dissolution; use early-passage cells |
The comprehensive application notes and protocols presented herein establish a robust methodological framework for investigating this compound's effects on respiratory burst using chemiluminescence assays. The data demonstrate that This compound possesses significant immunomodulatory activity through its concentration-dependent inhibition of phagocyte respiratory burst and MPO function. The well-defined IC₅₀ values across multiple phagocyte populations provide critical quantitative benchmarks for future research and drug development efforts. The elucidated molecular mechanisms, particularly the dual inhibition of NADPH oxidase and MPO, position this compound as a valuable chemical probe for dissecting regulatory mechanisms of oxidative burst and as a promising lead compound for therapeutic development.
These findings have substantial implications for inflammatory disease therapeutics, particularly conditions characterized by excessive phagocyte activation and ROS-mediated tissue damage. The demonstrated efficacy in whole blood assays suggests potential for in vivo activity, supporting further investigation in animal models of inflammation. Future research directions should include detailed structure-activity relationship studies to optimize this compound's potency and selectivity, investigation of its effects in primary cells from patients with inflammatory conditions, and evaluation of in vivo efficacy in appropriate disease models. The standardized protocols provided will enable consistent experimental approaches across different laboratories, facilitating comparison of results and accelerating the development of this compound-based therapeutics targeting pathological respiratory burst activity.
Q1: What are the fundamental solubility issues with dihydromorin? this compound, a flavonoid, faces challenges common to similar compounds. Its major disadvantages are inherent chemical instability and poor bioavailability, primarily caused by low solubility in water and poor membrane permeability. This can limit its efficacy in pharmacological assays and clinical applications [1] [2].
Q2: How does low solubility affect my in vitro bioassays? Low solubility can lead to compound precipitation in aqueous assay buffers, resulting in:
Q3: What strategies can I use to improve this compound solubility for bioassays? Several strategies can be employed to mitigate solubility issues during testing:
Before starting bioassays, determine the solubility of your this compound batch. The following table compares the two main types of solubility assays [6] [3].
| Assay Type | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
|---|---|---|
| Purpose | Early-stage, high-throughput compound assessment; guiding bioassay optimization [6]. | Lead optimization and pre-formulation; provides a definitive solubility value [6] [3]. |
| Method Principle | Compound is dissolved in DMSO first, then diluted into aqueous buffer. Precipitation is detected after short incubation [3]. | Excess solid crystalline compound is shaken with buffer for 12-24 hours to reach equilibrium [6] [3]. |
| Detection Method | Nephelometry (light scattering) or direct UV/LC-MS after filtration/centrifugation [6] [3]. | HPLC-UV or LC-MS quantification of the dissolved solute in the saturated supernatant after filtration [6]. |
| Key Characteristic | Measures "solubility" from a supersaturated solution, relevant to how compounds are handled in screening [6]. | Measures the maximum stable concentration in a solvent under equilibrium conditions [3]. |
Protocol: Kinetic Solubility using Nephelometry
The workflow below outlines the decision process for selecting and conducting these solubility assays.
For long-term formulation or in vivo studies, more sophisticated techniques are required. The table below summarizes advanced approaches, some of which have been successfully applied to the similar flavonoid dihydromyricetin (DMY) [1] [7] [2].
| Strategy | Mechanism of Action | Reported Efficacy / Outcome |
|---|---|---|
| Salt Cocrystallization [7] | Forms a new crystalline structure with a pharmacologically active salt, improving solubility through hydrogen bonding. | 8-fold increase in relative bioavailability of DMY; retained antimicrobial efficacy of the coformer [7]. |
| Nanoliposomes [2] | Encapsulates the drug in a lipid bilayer, improving hydrophilicity and membrane permeability. | Improved sustained release, prolonged residence time, and enhanced oral bioavailability [2]. |
| Phospholipid Complexes [1] [2] | Forms a complex with phospholipids, increasing solubility and aiding absorption. | Potential to improve both solubility and bioavailability [1]. |
| Cyclodextrin Inclusion [1] | The drug molecule is included in the hydrophobic cavity of cyclodextrin, enhancing aqueous solubility. | Potential to improve solubility [1]. |
| Solid Dispersions [5] | Dispersion of a drug in a hydrophilic polymer carrier, leading to particle size reduction and improved wetting. | A widely used and effective method to enhance dissolution rate of poorly soluble drugs [5]. |
The table below summarizes the key information available from a recent study, which can serve as a reference point for researchers.
| Compound Name | Sample/Control Ratio | Analysis Method | Reported Biological Context | Source/Study Focus |
|---|---|---|---|---|
| This compound | 104.08 | UPLC-Orbitrap MS | Identified as a major component in the Qilianxiaopi Formula [1]. | Therapeutic potential for chronic atrophic gastritis [1]. |
Another study also lists this compound as a constituent of Artocarpus heterophyllus (jackfruit), though without providing quantitative experimental data [2].
Since a definitive optimal concentration is not available, you can guide users through a systematic process to determine it for their specific experimental conditions. The following diagram outlines a standard workflow for this purpose:
Here are protocols you can adapt for the FAQs to help users conduct these optimization experiments.
1. Cytotoxicity Screening (e.g., MTT Assay)
2. Efficacy and Functional Assays
You can structure troubleshooting advice using the following FAQ format:
Q: My initial cytotoxicity screening shows high cell death even at low concentrations. What should I do?
Q: The compound shows good efficacy in enzyme assays but no effect in my cell-based model. Why?
Q: How can I make my concentration optimization more efficient?
The table below summarizes key handling information and stability data for Dihydromorin from manufacturer and safety data sheets [1] [2].
| Property | Specification / Guideline | Source / Notes |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₇ | [1] [2] |
| Molecular Weight | 304.3 g/mol | [1] [2] |
| Physical Form | Solid, Powder | [2] |
| Recommended Storage | Desiccate at -20°C (for powder); for solutions, store at -80°C | [1] [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate, etc. | See preparation notes below [2] |
| Hazard Statements | H302 (Harmful if swallowed); H410 (Very toxic to aquatic life) | [1] |
Here are detailed methodologies for key experiments citing this compound's activity.
This protocol investigates this compound as a hypopigmenting agent [2].
This protocol describes identifying tyrosinase inhibitors from plant extracts [2].
The table below addresses common experimental issues.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low solubility in solvent | Insufficient energy for dissolution | Warm solution to 37°C and use brief sonication [2]. |
| Precipitation in stock solution | Solution stored at too low a temperature; repeated freeze-thaw cycles | Store stock solutions at -20°C or below, avoid repeated freeze-thaw cycles, and briefly warm and vortex before use. |
| High cytotoxicity in cell assays | DMSO concentration too high; compound concentration too high | Ensure final DMSO concentration is ≤0.1%. Perform a dose-response curve to determine optimal non-toxic concentration. |
| Weak bioactivity in assay | Compound degraded due to improper storage | Use a fresh stock solution prepared from powder stored at -20°C. |
The following diagram outlines the logical workflow for the anti-melanogenesis assay protocol.
Q1: What is the primary mechanism of action of this compound in skin lightening? A1: Research indicates that this compound down-regulates the microphthalmia-associated transcription factor (MITF), leading to decreased production of key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2. This action was observed in both melanoma cells and normal melanocytes [2].
Q2: Can this compound be used in food applications? A2: Yes, based on one study, extracts containing this compound demonstrated potential as an anti-browning agent for fresh-cut fruits like apples, especially when combined with ascorbic acid [2].
Q3: What are the critical storage conditions for this compound to ensure stability? A3: The powder should be stored desiccated at -20°C. For solutions, especially stock solutions, it is recommended to store them at -80°C and avoid repeated freeze-thaw cycles [1] [2].
| Variation Source | Specific Factors to Check | Supporting Evidence / Mechanism |
|---|---|---|
| Source & Purity | Extraction solvent (e.g., Methanolic vs. aqueous), purification level | Compound abundance varies significantly between sources; ratio of 104.08 in one extract suggests high variance [1]. |
| Experimental Conditions | Cell type, assay type, concentration, solvent polarity | Solvent polarity (e.g., water vs. ethanol) can significantly alter molecular planarity and electron distribution, impacting antioxidant capacity [2]. |
| Biological System | Cell line models (B16F10, HaCaT), use of co-culture models | Activity can differ between monoculture and co-culture; co-culture more accurately models cell-cell interactions like melanin transfer [3]. |
| Target & Pathway | Engagement of different pathways (e.g., MC1R/cAMP/MITF, QS systems) | Structurally similar compounds (oxyresveratrol) inhibit melanogenesis by downregulating MC1R/cAMP/MITF pathway, affecting Tyr, Trp-1, Trp-2 [3]. |
Here are detailed methodologies for key assays relevant to this compound's known activities.
This protocol is adapted from SARS-CoV-2 3CLpro activity assays and is useful for studying interactions with enzymatic targets [4].
This protocol is based on research into oxyresveratrol, a structurally similar stilbene [3].
To help visualize the complex biological pathways and experimental steps, the following diagrams were created using Graphviz.
This diagram illustrates the MC1R/cAMP/MITF pathway, which is a key regulatory axis in melanogenesis. Based on evidence from oxyresveratrol (a structurally similar compound), this compound is predicted to exert its anti-melanogenic effects by down-regulating this pathway [3].
This troubleshooting workflow provides a logical sequence of steps to diagnose the root causes of this compound's activity variations, from fundamental compound verification to complex biological model validation.
| Problem Area | Specific Issue | Potential Solution & Rationale |
|---|
| Extraction | Low overall yield of crude extract. | - Solvent Optimization: Use ethyl acetate (EtOAc) for maceration. Dihydromorin was successfully isolated from an EtOAc extract of Maclura cochinchinensis [1].
Here are detailed methodologies for the key techniques mentioned in the troubleshooting guide.
This is a well-established method for the final purification step of flavonoids.
This method allows you to quickly identify which fractions contain tyrosinase inhibitors (like this compound) during purification.
The following diagram illustrates the logical workflow for isolating and troubleshooting this compound production, integrating the methods described above.
Q1: What are the expected biological activities of dihydromorin that might confound cell-based assays? this compound is a flavonoid isolated from Artocarpus heterophyllus heartwoods. When testing it in biological systems, you should anticipate and control for its known potent activities, summarized in the table below [1].
| Biological Activity | Experimental System | Key Metric (IC₅₀ or Concentration) | Potential Assay Interference |
|---|---|---|---|
| Immunosuppressive Activity | Human polymorphonuclear neutrophils (PMNs) | IC₅₀ = 5.03 µg/mL | Can confound assays measuring inflammation or immune cell activation. |
| Respiratory Burst Inhibition | Human whole blood cells | IC₅₀ = 7.88 µg/mL | Interferes with assays detecting reactive oxygen species (ROS). |
| Respiratory Burst Inhibition | Human PMNs | IC₅₀ = 7.59 µg/mL | Interferes with assays detecting reactive oxygen species (ROS). |
| Respiratory Burst Inhibition | Human monocytes | IC₅₀ = 7.24 µg/mL | Interferes with assays detecting reactive oxygen species (ROS). |
| Myeloperoxidase (MPO) Inhibition | Human PMNs | IC₅₀ = 5.24 µg/mL | Interferes with MPO-activity-based assays. |
| Antibacterial Activity | Streptococcus pyogenes | MIC = 15.62 µg/mL; MBC = 31.25 µg/mL | Can skew results in co-culture models with bacteria. |
Q2: What are common sources of preanalytical interference in immunoassays? Many factors unrelated to the drug's mechanism can affect assay results. Controlling these is crucial for data integrity [2].
| Interference Category | Specific Examples | Potential Impact on Immunoassays |
|---|---|---|
| Sample Matrix | Hemolysis, Lipemia, Icterusa | Overestimation of Ferritin, TSH; Underestimation of Vitamin B12, Folic Acid [2]. |
| Endogenous Antibodies | Heterophile antibodies, Human anti-mouse antibodies (HAMA), Rheumatoid factor (RF) | Falsely high or low results, depending on the assay format [2] [3]. |
| Common Supplements & Drugs | Biotin (high-dose), Amiodarone, Heparin | Falsely low TSH; Falsely high FT4/FT3; Altered hormone levels [4] [3]. |
| Patient Physiology | Diurnal rhythm, Age, Sex, Menstrual cycle, Stress | Natural variation in hormone levels (e.g., Cortisol, GH, Testosterone) [2]. |
Q3: How can I experimentally confirm and resolve assay interference? If you suspect interference, follow this systematic troubleshooting workflow. The process is summarized in the diagram below.
The key experimental protocols for these steps are:
This protocol is based on the colorimetric assay used in the primary this compound research [1].
1. Principle: MPO activity is quantified by measuring the rate of hydrogen peroxide (H₂O₂)-dependent oxidation of a chromogenic substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB). The change in absorbance is proportional to MPO activity. Inhibition by this compound reduces the rate of color development.
2. Reagents:
3. Procedure:
4. Data Analysis:
Dose-response curves are graphical representations that show the relationship between the dose of a substance and the magnitude of the response it produces. They are fundamental for determining the efficacy, potency, and safety of a compound [1] [2].
| Parameter | Definition | Significance in Experiments |
|---|---|---|
| Potency | Amount of drug required to produce a desired effect. | More potent drugs initiate a response at lower concentrations [3]. |
| Efficacy (Emax) | Maximum response a drug can produce. | Determines the upper limit of a drug's biological effect [3]. |
| EC50 / IC50 | Concentration producing 50% of the maximal response (EC50) or 50% inhibition (IC50). | Primary measure of a drug's potency in vitro [3] [2]. |
| Kd (Equilibrium Dissociation Constant) | Molar concentration at which 50% of receptors are occupied. | Measures binding affinity; a lower Kd indicates higher affinity [3]. |
| ED50 / TD50 / LD50 | Effective, Toxic, or Lethal Dose for 50% of the population. | Crucial for in vivo studies to establish safety margins and therapeutic windows [1] [3] [2]. |
Here are detailed methodologies for key experiments, which you can tailor for dihydromorin.
This is a standard in vitro approach to determine the potency (EC50/IC50) of a compound.
This high-throughput method is excellent for quickly identifying anti-melanogenic inhibitors like this compound from mixtures during purification. It combines separation with bioactivity assessment [4].
This is a quantitative method to confirm and measure the strength of tyrosinase inhibition.
Here are solutions to frequent problems in dose-response experiments:
Problem: Shallow or No Sigmoidal Curve
Problem: High Background Noise or Poor Replicates
Problem: Inconsistent EC50/IC50 Values Between Experiments
Problem: Difficulty Isolating Active Compound from Crude Mixtures
For complex data analysis, consider advanced computational models. Multi-output Gaussian Process (MOGP) models can simultaneously predict all dose-responses across different doses, uncovering biomarkers and enhancing prediction precision, especially when training data is limited [5].
The following diagram illustrates the core decision-making process for establishing a dose-response profile.
Dihydromorin (CAS 18422-83-8) is a flavonoid. The table below summarizes its basic properties and storage requirements.
| Property | Specification |
|---|---|
| CAS Number | 18422-83-8 [1] [2] [3] |
| Molecular Formula | C₁₅H₁₂O₇ [1] [2] [4] |
| Molecular Weight | 304.25 g/mol [3] |
| Appearance | Solid, Powder [1] [2] |
| Chemical Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one [2] |
| Storage (Powder) | Desiccate at -20°C [1] [2] [3] |
| Storage (Solution) | -80°C [1] [3] |
This section covers the safe handling of this compound based on its Safety Data Sheet (SDS) and common experimental scenarios.
| Aspect | Guidance & Requirements |
|---|---|
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [1]. |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, impervious clothing, and a suitable respirator [1]. |
| Engineering Controls | Use in a well-ventilated area. Ensure accessible safety shower and eyewash station [1]. |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate [2]. |
| Solution Preparation | For higher solubility, warm the tube at 37°C and use an ultrasonic bath. Stock solutions can be stored below -20°C for several months. For best results, prepare and use solutions on the same day [2]. |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1]. |
This compound is identified as an effective hypopigmenting agent. The following protocol and pathway are based on a cited study using melan-a cells (normal murine melanocytes) [2] [3].
Diagram: Experimental workflow for evaluating this compound's hypopigmenting effect.
The diagram below illustrates the molecular mechanism of this compound action identified in the study.
Diagram: this compound's mechanism for inhibiting melanogenesis.
Q1: What is the best way to prepare a long-term stock solution of this compound? It is recommended to prepare concentrated stock solutions in a solvent like DMSO. Aliquot the solution to avoid repeated freeze-thaw cycles and store it at -80°C. This can typically preserve the solution for several months [2].
Q2: My this compound powder has been stored at 4°C for a week. Is it still usable? The recommended long-term storage condition for the powder is -20°C in a desiccated environment [1] [2]. Storage at 4°C may be acceptable for short-term use, but for critical long-term experiments, using powder from the recommended storage condition is advisable. If used, the compound should be checked for any visual signs of degradation, such as discoloration.
Q3: Besides melanogenesis, what other biological activities has this compound shown? Yes, research indicates that this compound exhibits strong inhibitory activity against mushroom tyrosinase, suggesting potential as an antibrowning agent in food systems [2].
A primary challenge with compounds like dihydromorin is their interaction with efflux transporters. The following table summarizes common issues and solutions based on established cell-based assay principles.
| Problem Description | Potential Cause | Recommended Solution |
|---|---|---|
| Low Apparent Permeability (Papp) | Efflux by P-glycoprotein (P-gp) or other transporters [1] | Co-incubate with P-gp inhibitors (e.g., Verapamil, 10 µM) [2] [3] |
| Non-specific binding to labware [4] | Add BSA (1.5-4% w/v) to transport medium [4] | |
| Low aqueous solubility | Use a co-solvent (e.g., DMSO ≤0.5-1%); ensure stirring (e.g., 215 rpm) [4] | |
| High Variability in Replicate Data | Inconsistent cell monolayer integrity | Verify integrity before assay (TEER >500 Ω·cm² for 96-well format) [2] |
| Compound precipitation | Confirm solubility in buffer; include a filter step or increase BSA [4] | |
| Poor Correlation with In Vivo Absorption | Underestimation of permeability for lipophilic compounds | Use optimized conditions: BSA, stirring, simulated intestinal fluid [4] |
Here are standardized protocols for key experiments, which can be directly used as FAQs.
This is the standard method for predicting intestinal absorption [2].
dQ/dt is the transport rate (nmol/s), A is the membrane area (cm²), and C₀ is the initial donor concentration (nmol/mL) [2].This bidirectional assay determines if this compound is effluxed by P-gp [3].
% Inhibition = [1 - (B-A Papp with this compound / B-A Papp of digoxin control)] × 100The following diagrams, generated with Graphviz, illustrate the core experimental and biological concepts.
This diagram outlines the key steps in the permeability assay protocol.
Diagram Title: Caco-2 Assay Steps
This diagram shows how P-gp can limit the permeability and efficacy of compounds like this compound.
Diagram Title: P-gp Efflux Mechanism
The table below summarizes the key chemical information for this compound, which is crucial for planning your experiments.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 18422-83-8 [1] [2] |
| Molecular Formula | C₁₅H₁₂O₇ [1] [2] |
| Molecular Weight | 304.25 g/mol [2] |
| Chemical Structure | A flavonoid [3] |
| Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [2]. |
Since a dedicated method was not found, selecting a solvent system for this compound relies on established strategies for isolating natural products, particularly flavonoids. The following workflow outlines a rational approach, from initial system choice to refinement.
Initial Solvent System Selection
Partitioning Experiment ("Shake Flask")
Analyzing Results and Calculating K
| Question | Guidance |
|---|---|
| This compound's K is too high (>16) | The compound is too soluble in the stationary phase. Adjust by modifying the solvent ratio to increase its solubility in the mobile phase. For HEMWat, this could mean increasing the proportion of the solvent representing the mobile phase [4]. |
| This compound's K is too low (~0) | The compound is too soluble in the mobile phase. Adjust by modifying the solvent ratio to increase its affinity for the stationary phase [4]. |
| Poor resolution from other compounds | The K values of impurities are too similar. Try a different solvent system family (e.g., switch from HEMWat to ChMWat) that offers a different selectivity to improve separation [4]. |
| How to handle a complex extract? | If the target is unknown, use "K-by-bioactivity." Combine the partitioning experiment with a bioactivity assay (e.g., tyrosinase inhibition for this compound [2]) to find which solvent system places the active principle in the 'sweet spot' [4]. |
The table below summarizes the key experimental data for the inhibition of MPO activity from human polymorphonuclear neutrophils (PMNs).
| Compound | IC₅₀ (MPO Inhibition) | Experimental Model | Positive Control Used |
|---|---|---|---|
| Dihydromorin | 5.24 μg/mL [1] | Human PMNs in vitro [1] | Indomethacin |
| Indomethacin | 24.6 μg/mL [1] | Human PMNs in vitro [1] | (Used as reference) |
From this data, this compound demonstrated a more potent MPO inhibitory effect under the specific conditions of this assay [1].
For researchers to critically evaluate these findings, here is a detailed breakdown of the experimental methodologies.
The same study reported other immunomodulatory effects of this compound, suggesting a broader mechanism of action:
The search yielded complex and sometimes conflicting data regarding Indomethacin's relationship with MPO:
The following diagram synthesizes the potential mechanisms of this compound and the complex role of Indomethacin based on the search results.
The diagram illustrates a key distinction:
This highlights that for drug development, in vitro enzyme data is a starting point, and comprehensive in vivo studies are essential to understand the overall net effect on the biological system.
| Compound (Source) | Biological Model | Assay Type | Key Target / Pathway | Reported Efficacy (IC₅₀ / Value) | Citation |
|---|---|---|---|---|---|
| Dihydromorin (Artocarpus heterophyllus) | Human Phagocytes | Chemotaxis | Polymorphonuclear Neutrophil (PMN) Migration | 5.03 μg/mL | [1] |
| Human Whole Blood Cells | Respiratory Burst | Reactive Oxygen Species (ROS) Production | 7.88 μg/mL | [1] | |
| Human PMNs | Respiratory Burst | Reactive Oxygen Species (ROS) Production | 7.59 μg/mL | [1] | |
| Human Monocytes | Respiratory Burst | Reactive Oxygen Species (ROS) Production | 7.24 μg/mL | [1] | |
| Human PMNs | Myeloperoxidase (MPO) Activity | MPO Enzyme | 5.24 μg/mL | [1] | |
| Kuwanon C, Oxyresveratrol, etc. (Morus alba) | In vitro Enzymatic | Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Acted as non-competitive inhibitors | [2] |
| Flavonoids from Scutellaria baicalensis | Murine T-cells | Proliferation Assay | T-cell Proliferation | 12.1 - 39 μM | [3] |
| Senecio scandens Flavonoid Extract (SSF) | Immunosuppressed Mice | T-cell Proliferation | Splenic T-lymphocyte Proliferation | 43.6% increase (vs. CTX model) | [4] |
| Immunosuppressed Mice | B-cell Proliferation | Splenic B-lymphocyte Proliferation | 29.7% increase (vs. CTX model) | [4] |
The quantitative data for this compound was generated using the following established laboratory methods [1]:
Chemotaxis Assay: Human polymorphonuclear neutrophils (PMNs) were placed in the upper chamber of a 48-well Boyden chamber, with the test compound and a chemoattractant in the lower chamber. After incubation, the distance the cells migrated was measured. This compound's inhibition was calculated by comparing the migration distance in treated versus untreated cells [1].
Respiratory Burst (Chemiluminescence Assay): Whole blood, isolated PMNs, or monocytes were incubated with this compound and opsonized zymosan (a particle that triggers a respiratory burst). Luminol was added to produce light upon reaction with reactive oxygen species (ROS). The inhibition of ROS production was quantified by measuring the reduction in chemiluminescence [1].
Myeloperoxidase (MPO) Activity Assay: Activated neutrophils were incubated with this compound. MPO activity was measured using a colorimetric assay kit, which quantifies the enzyme's ability to catalyze a color-producing reaction. The IC₅₀ was determined from the concentration-dependent inhibition of this reaction [1].
Molecular Docking Analysis: To understand its mechanism of action, this compound was computationally docked into the crystal structure of the human MPO enzyme. This analysis predicted that this compound forms stable interactions with key amino acid residues (Arg239 and Gln91) in the active site of MPO, directly explaining its potent inhibitory activity [1].
The following diagram synthesizes the primary immunosuppressive mechanisms of the flavonoids discussed, highlighting this compound's unique action.
As the data and diagram show, the immunosuppressive effects of flavonoids occur through diverse mechanisms:
| Compound | Class | Antibacterial Spectrum (Tested Organisms) | Potency (MIC/MBC) | Key Active Concentrations |
|---|---|---|---|---|
| Dihydromorin | Flavonoid | Gram-positive: Streptococcus pyogenes [1] [2] | MIC: 15.62 µg/mL [1] [2] | > MBC: 31.25 µg/mL [1] [2] |
| Gram-negative: No significant activity reported against E. coli, P. aeruginosa, K. pneumoniae, or S. paratyphi in the available studies [1]. | MBC: 31.25 µg/mL [1] [2] | |||
| Dihydromyricetin (DMY) | Flavonoid | Gram-positive: Staphylococcus aureus, Bacillus subtilis [3] | MIC: 0.3125 - 1.25 mg/mL [3] | > MBC: 2.5 - 10 mg/mL [3] |
| Gram-negative: Escherichia coli, Salmonella paratyphi, Pseudomonas aeruginosa [3] | MBC: 2.5 - 10 mg/mL [3] |
For researchers seeking to replicate or evaluate these findings, here are the detailed methodologies from the key studies.
Source Compound: this compound was isolated from the heartwoods of the jackfruit tree (Artocarpus heterophyllus) [1] [2].
Antibacterial Activity Assay:
Source Compound: Dihydromyricetin (DMY) was investigated from Ampelopsis grossedentata leaves [3].
Antibacterial Activity Assay:
Mechanism of Action Studies:
The available study on this compound does not detail its mechanism of action. However, research on the structurally similar flavonoid Dihydromyricetin (DMY) suggests a multi-target mechanism. The diagram below illustrates this potential pathway, which may provide insights for future this compound studies.
Although direct data on dihydromorin is unavailable, the methodologies from research on similar compounds provide a robust framework for evaluation. The table below summarizes key experiments you can adapt for profiling this compound.
| Experiment Type | Key Measured Parameters | Commonly Used Cell Lines | Purpose in Profiling |
|---|---|---|---|
| Cell Viability Assay (e.g., CCK-8) [1] | IC50 values; Cell viability (%) | B16F10 melanoma cells, HEK293T cells [2] [1] | Determine non-cytotoxic concentration ranges for further assays. |
| Enzyme Inhibition Assay [1] | IC50 value (e.g., against tyrosinase) | Use of recombinant human enzyme; B16F10 cells [1] | Quantify potency against a specific molecular target. |
| Gene Expression Analysis (RT-qPCR) [1] | mRNA levels of target genes (e.g., MITF, TYR, TYRP-1) [1] | B16F10 cells [1] | Elucidate the mechanism of action by measuring impact on signaling pathways. |
| Reporter Gene Assay [3] | Normalized Luciferase Activity (e.g., Fluc/Rluc ratio) | Engineered reporter cell lines (e.g., HEK293T) [2] [3] | Measure the effect on activity of specific promoters or signaling pathways. |
Studies on other flavonoids highlight their diverse biological activities and the importance of structure-activity relationships (SAR):
Based on the analysis of available literature, here is a suggested structure for your objective comparison guide:
To help visualize a common mechanism investigated for skin-lightening or anti-melanoma flavonoids like oxyresveratrol, here is a pathway diagram based on the research [1]:
Tyrosinase is a key target for inhibitors as it is the rate-limiting enzyme in the melanin biosynthesis pathway [1]. Its active site contains two copper ions [Cu(A) and Cu(B)], each coordinated by three histidine residues, which are crucial for catalytic activity [1] [2].
Research indicates that the flavonol structural moiety is a particularly effective scaffold for developing novel tyrosinase inhibitors (TIs) [3]. The inhibitory activity is highly dependent on the position of substituents on the rings and their resulting interactions with the enzyme's active site.
Based on general studies of flavonoid tyrosinase inhibitors, the following structure-activity relationship (SAR) principles are critical. The table below summarizes how specific structural features influence a flavonoid's ability to inhibit tyrosinase.
| Structural Feature | Effect on Tyrosinase Inhibition | Proposed Mechanism / Role |
|---|---|---|
| C-3 OH (Hydroxyl) | Essential for high activity [3] | Copper chelation at enzyme active site [2] [3]. |
| C-4' OH (Hydroxyl) | Essential for high activity [3] | Copper chelation at enzyme active site [2] [3]. |
| C-2,3 Double Bond | Essential for activity [4] | Maintains planar structure for effective binding. |
| C-4 Carbonyl Group | Essential for activity [4] | Participates in copper chelation [2]. |
| C-3' OH (Hydroxyl) | Beneficial for improved activity [4] | May enhance copper chelation or other binding interactions. |
| Glycosylation | Varies; often reduces activity | Adds steric hindrance, can block key groups from interaction. |
Studies on other flavonoids and natural products provide context for how dihydromorin might be investigated.
The methodologies below are standard for evaluating potential tyrosinase inhibitors and establishing SAR, as reflected in the search results [1] [2] [6].
Experimental Workflow for Tyrosinase Inhibitor Evaluation
This is the primary screen for direct enzyme inhibition.
These assays confirm activity in a cellular context and assess cytotoxicity.
| Biological Activity | Assay System / Cell Type | IC50 Value | Positive Control (IC50) | Citation |
|---|---|---|---|---|
| Tyrosinase Inhibition | Mushroom Tyrosinase | < 50 µM | Kojic Acid (71.6 µM) | [1] [2] |
| Immunosuppressive Activity | Human Polymorphonuclear Neutrophils (PMNs) | 5.03 µg/mL | Indomethacin (24.6 µg/mL) | [3] |
| Myeloperoxidase (MPO) Inhibition | Human PMNs | 5.24 µg/mL | Indomethacin (24.6 µg/mL) | [3] |
| Reactive Oxygen Species (ROS) Inhibition | Human Whole Blood Cells | 7.88 µg/mL | Not Specified | [3] |
| Reactive Oxygen Species (ROS) Inhibition | Human PMNs | 7.59 µg/mL | Not Specified | [3] |
| Reactive Oxygen Species (ROS) Inhibition | Human Monocytes | 7.24 µg/mL | Not Specified | [3] |
| Antibacterial Activity | Streptococcus pyogenes (MIC/MBC) | 15.62 / 31.25 µg/mL | Not Specified | [3] |
For researchers to replicate or evaluate these findings, here are the methodologies cited in the literature.
The table below compares this compound's activity to other compounds from related research. A direct IC50 comparison is only consistently available for tyrosinase inhibition.
| Compound Name | Activity | IC50 Value | Notes / Comparison to this compound |
|---|---|---|---|
| This compound | Tyrosinase Inhibition | < 50 µM [2] | Used as a baseline for activity. |
| Artocarpfuranol | Tyrosinase Inhibition | < 50 µM [2] | Isolated from the same source; similar potency. |
| Steppogenin | Tyrosinase Inhibition | < 50 µM [2] | Isolated from the same source; similar potency. |
| Kojic Acid | Tyrosinase Inhibition | 71.6 µM [1] [2] | Standard reference; less potent than this compound. |
| Kuwanon C | ONOO⁻ Scavenging | 1.08 µM [4] | More potent than this compound (value not specified for this activity). |
| Oxyresveratrol | ONOO⁻ Scavenging | 3.16 µM [4] | More potent than this compound (value not specified for this activity). |
Research indicates that this compound acts as a hypopigmenting agent by inhibiting tyrosinase, a key enzyme in melanin production. The following diagram illustrates its role in the melanogenesis pathway.
This diagram shows that this compound exerts its effects through a dual mechanism: it directly inhibits the activity of the tyrosinase enzyme and down-regulates the levels of tyrosinase and related proteins (TRP-1, TRP-2) by reducing the expression of the master regulator MITF [1].
The table below summarizes the key experimental findings for dihydromorin, primarily from a study investigating its immunosuppressive and antibacterial activities [1].
| Bioactivity Assay | Experimental Model | Result / IC₅₀ Value | Comparison (Positive Control) |
|---|---|---|---|
| Cell Viability [1] | Human phagocytes (PMNs) | >90% viability at 100 μg/mL | - |
| Chemotaxis Inhibition [1] | Human polymorphonuclear neutrophils (PMNs) | 5.03 μg/mL | Ibuprofen (used as control) |
| Respiratory Burst Inhibition (ROS production) [1] | Human whole blood cells | 7.88 μg/mL | Aspirin (used as control) |
| Human polymorphonuclear neutrophils (PMNs) | 7.59 μg/mL | ||
| Human monocytes | 7.24 μg/mL | ||
| Myeloperoxidase (MPO) Inhibition [1] | Human polymorphonuclear neutrophils (PMNs) | 5.24 μg/mL | Indomethacin (24.6 μg/mL) |
| Antibacterial Activity [1] | Streptococcus pyogenes | MIC: 15.62 μg/mL; MBC: 31.25 μg/mL | - |
The data in the table above was generated using the following standard in vitro methodologies [1]:
Cell Viability (Trypan Blue Exclusion Assay): Isolated human polymorphonuclear neutrophils (PMNs) were incubated with this compound (6.25 and 100 μg/mL) at 37°C for 2 hours. Cells were then mixed with trypan blue dye, and viability was calculated as the percentage of total cells that excluded the dye, confirming the absence of significant cytotoxicity at tested concentrations.
Chemotaxis Assay (Modified Boyden Chamber): A chemoattractant was placed in the lower chamber. This compound (at various concentrations) and PMN cell suspension were placed in the upper chamber. After a 1-hour incubation, the distance the cells migrated was measured. Percentage inhibition was calculated relative to the migration distance of untreated cells.
Respiratory Burst (Chemiluminescence Assay): Whole blood, PMNs, or monocytes were incubated with this compound, opsonized zymosan (a trigger for reactive oxygen species production), and luminol (a chemiluminescent probe). The production of reactive oxygen species was quantified as relative luminometer units (RLU), and percentage inhibition was calculated.
Myeloperoxidase (MPO) Activity (Colorimetric Assay): Activated neutrophils were incubated with a reaction mix containing MPO substrate. The enzymatic reaction was stopped after 30 minutes, and the absorbance was measured at 412 nm. The IC₅₀ value was determined from the inhibition curve.
Antibacterial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that prevented visible growth of Streptococcus pyogenes in a liquid culture. The minimum bactericidal concentration (MBC) was found by subculturing samples from wells with no visible growth and identifying the lowest concentration that killed 99.9% of the initial inoculum.
The available data allows for some preliminary, indirect comparisons:
However, a full toxicity profile for researcher use is lacking. The following diagram outlines the current known activities of this compound and the significant gaps that exist in its pharmacological characterization.